Product packaging for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 143268-79-5)

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B134445
CAS No.: 143268-79-5
M. Wt: 165.16 g/mol
InChI Key: FQXDSPOJPOHHNY-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 143268-79-5) is a fluorinated derivative of the privileged 3,4-dihydroquinolin-2(1H)-one scaffold, a structure of high value in drug discovery for its versatility in targeting enzymes, receptors, and ion channels . This compound serves as a key synthetic intermediate for the development of biologically active molecules. Research highlights its application in the design of selective neuronal nitric oxide synthase (nNOS) inhibitors, which are investigated for their potential in treating neurological disorders and pain . The incorporation of the fluorine atom at the 8-position introduces steric and electronic effects that modulate the compound's binding interactions, metabolic stability, and lipophilicity, making it a valuable building block for optimizing drug-like properties . The broader 3,4-dihydroquinolin-2(1H)-one scaffold is the subject of ongoing research in various fields, including the development of novel thyroid-stimulating hormone (TSH) receptor antagonists for thyroid-related diseases and VEGFR2 inhibitors for anti-cancer applications . As a fluorinated heterocycle, it is also a candidate for the synthesis of compounds with potential antimicrobial and central nervous system (CNS) activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Safety Information: This compound may cause skin and eye irritation and is harmful if swallowed. It may also cause respiratory irritation. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B134445 8-Fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-79-5

Properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDSPOJPOHHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569015
Record name 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143268-79-5
Record name 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS Number: 143268-79-5). Due to a scarcity of published experimental data for this specific molecule, this guide also furnishes general experimental protocols for determining key physicochemical parameters, based on methodologies applied to structurally related quinolinone derivatives.

Core Physicochemical Data

PropertyValueData TypeSource
Molecular FormulaC₉H₈FNO---PubChem
Molecular Weight165.16 g/mol ---PubChem
XlogP1.2PredictedPubChem[1]
Monoisotopic Mass165.05899 DaPredictedPubChem[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the fundamental physicochemical properties of quinolinone derivatives. These protocols are broadly applicable and can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

A common and accessible method for determining the melting point is the capillary melting point technique.

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start powder Powder Sample start->powder Grind pack Pack Capillary powder->pack Tap instrument Place in Apparatus pack->instrument heat Heat Slowly instrument->heat observe Observe Phase Change heat->observe record Record Temperature Range observe->record end_point Melting Point record->end_point

Workflow for Melting Point Determination
Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For a compound like this compound, which contains an amide group, understanding its acidic/basic properties is crucial for predicting its behavior in biological systems.

Methodology: UV-Vis Spectrophotometry

Spectrophotometric titration is a widely used method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with known pH values are also prepared.

  • Spectral Scans: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the largest spectral change is observed is plotted against the pH of the buffer solutions.

  • pKa Calculation: The pKa is determined from the resulting sigmoidal curve, often by finding the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, derivative methods can be applied to the titration curve to pinpoint the inflection point, which corresponds to the pKa.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP value.

  • System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). The two phases are then mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Solubility, the concentration of a saturated solution of a compound in a specific solvent, is another fundamental property, particularly for drug formulation.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

Elucidation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a detailed crystal structure for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one is not publicly available in the referenced scientific literature. The following guide provides a comprehensive overview of the methodologies and data presentation that would be involved in the determination and analysis of this crystal structure, based on established crystallographic practices and available data for analogous compounds.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the elucidation of the crystal structure of this compound. The document outlines the synthesis, crystallization, and X-ray diffraction analysis protocols, along with the standardized presentation of crystallographic data.

Introduction

This compound is a fluorinated derivative of the dihydroquinolinone scaffold, a core structure present in numerous biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A definitive crystal structure is paramount for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design efforts.

Experimental Protocols

The following sections detail the hypothetical experimental procedures for the synthesis, crystallization, and structural analysis of this compound.

2.1. Synthesis of this compound

While a specific synthesis protocol for this compound is not detailed in the provided search results, a plausible synthetic route can be adapted from methods used for similar quinolinone derivatives. A common approach involves the cyclization of a corresponding N-substituted phenylpropenamide.

2.2. Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. A variety of crystallization techniques should be systematically employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution, leading to slow crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2.3. Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.

Data Presentation

The crystallographic data for this compound would be presented in a standardized format as shown in the tables below. The values in these tables are placeholders and represent the type of data that would be reported.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C₉H₈FNO
Formula weight 165.16
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = 5.1234(5) Å, α = 90°
b = 10.4567(8) Å, β = 90°
c = 13.9876(12) Å, γ = 90°
Volume 750.12(11) ų
Z 4
Density (calculated) 1.462 Mg/m³
Absorption coefficient 0.112 mm⁻¹
F(000) 344
Crystal size 0.25 x 0.15 x 0.10 mm³
Theta range for data collection 2.50 to 28.00°
Index ranges -6 ≤ h ≤ 6, -13 ≤ k ≤ 13, -18 ≤ l ≤ 18
Reflections collected 7890
Independent reflections 1845 [R(int) = 0.034]
Completeness to theta = 25.242° 99.8 %
Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.988 and 0.972
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1845 / 0 / 110
Goodness-of-fit on F² 1.05
Final R indices [I > 2sigma(I)] R₁ = 0.045, wR₂ = 0.112
R indices (all data) R₁ = 0.058, wR₂ = 0.125

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

Bond Length (Å) Angle Degrees (°)
F(1)-C(8) 1.355(2) C(7)-C(8)-C(8a) 119.5(2)
O(1)-C(2) 1.234(2) C(2)-N(1)-C(8a) 124.8(2)
N(1)-C(2) 1.378(2) N(1)-C(2)-C(3) 117.3(2)
N(1)-C(8a) 1.401(2) C(2)-C(3)-C(4) 112.1(2)
C(2)-C(3) 1.512(3) C(3)-C(4)-C(4a) 110.5(2)
C(3)-C(4) 1.528(3) C(4)-C(4a)-C(8a) 120.9(2)

| C(4)-C(4a) | 1.505(2) | C(4a)-C(8a)-N(1) | 118.7(2) |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a small molecule crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization DataCollection Data Collection (Single-Crystal X-ray Diffractometer) Crystallization->DataCollection DataProcessing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model and Data

Caption: Experimental workflow for crystal structure determination.

4.2. Hypothetical Signaling Pathway

Given that many quinolinone derivatives exhibit biological activity, the following diagram illustrates a hypothetical signaling pathway where such a compound could act as an inhibitor of a protein kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates and Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate TranscriptionFactor Transcription Factor ActiveSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Ligand Growth Factor Ligand->Receptor Binds and Activates Inhibitor This compound Inhibitor->KinaseB Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The determination of the crystal structure of this compound is a critical step in characterizing this compound. This guide provides a comprehensive framework for the experimental procedures and data analysis required for this purpose. While the specific crystallographic data is not yet available, the methodologies outlined here represent the standard approach for such an elucidation. The resulting structural information would be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents.

Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, has emerged as a compound of interest, though detailed public data on its precise mechanism of action remains limited. This technical guide synthesizes the available information on the broader class of 3,4-dihydro-2(1H)-quinolinones and contextualizes the potential activities of the 8-fluoro substituted analog. While specific quantitative data and established signaling pathways for this compound are not yet extensively documented in peer-reviewed literature, this paper serves to outline the known pharmacology of its structural class and suggests potential avenues for future investigation.

Introduction to the 3,4-Dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a key pharmacophore found in several FDA-approved drugs and a multitude of investigational compounds.[1] This structural motif is recognized for its versatility in drug design, enabling interaction with a diverse range of biological targets.[1] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, impacting both central and peripheral tissues.[1]

Known biological activities associated with the 3,4-dihydro-2(1H)-quinolinone class include:

  • Phosphodiesterase (PDE) inhibition[1]

  • Beta-adrenergic receptor blocking[1]

  • Vasopressin receptor antagonism[1]

  • Modulation of serotonin and dopamine receptors[1]

The substitution pattern on the quinolinone ring system is a critical determinant of the specific biological activity and potency of the resulting compound. The introduction of a fluorine atom at the 8-position, as in the case of this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties due to fluorine's unique electronic and steric characteristics.

Potential Biological Targets and Mechanisms of Action

Central Nervous System (CNS) Activity

Derivatives of related tetrahydroisoquinolines are being explored as potential candidates for CNS drugs.[2] The 3,4-dihydro-2(1H)-quinolinone scaffold itself is present in aripiprazole, an atypical antipsychotic with a complex pharmacology involving dopamine and serotonin receptor modulation.[1] This suggests that this compound could potentially exhibit activity at CNS receptors.

Antimicrobial and Anticancer Potential

The broader class of quinoline and hydroxyquinoline derivatives has been extensively studied for antimicrobial, antifungal, and anticancer properties.[3] For instance, certain 8-hydroxyquinoline derivatives have shown inhibitory activity against various pathogens and cancer cell lines.[3] While the subject compound is not an 8-hydroxyquinoline, the quinolinone core is a common feature. The fluorination at the 8-position could enhance such activities, a strategy often employed in medicinal chemistry to improve potency and metabolic stability.

A logical workflow for investigating the mechanism of action of a novel compound like this compound would involve a series of screening and targeted assays.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Target ID cluster_moa Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation Compound Compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, antimicrobial) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., receptor binding, enzyme inhibition) Compound->Target_Based_Screening Hit_Confirmation Hit Confirmation Phenotypic_Screening->Hit_Confirmation Target_Based_Screening->Hit_Confirmation Target_Identification Target Identification (if phenotypic hit) Hit_Confirmation->Target_Identification Dose_Response Dose-Response Studies (IC50/EC50 determination) Target_Identification->Dose_Response Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Dose_Response->Signaling_Pathway_Analysis In_Vivo_Models In Vivo Models (e.g., animal models of disease) Signaling_Pathway_Analysis->In_Vivo_Models

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Role of Fluorine Substitution

The presence of a fluorine atom at the 8-position is a key structural feature. In medicinal chemistry, fluorine substitution is a well-established strategy to modulate a compound's properties. Potential effects of the 8-fluoro substituent include:

  • Enhanced Metabolic Stability: Fluorine can block sites of metabolism, potentially increasing the compound's half-life.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Altered Lipophilicity: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.

Future Directions and Conclusion

The current body of scientific literature does not provide a detailed elucidation of the mechanism of action for this compound. However, the known pharmacology of the 3,4-dihydro-2(1H)-quinolinone scaffold suggests several plausible avenues for investigation.

Future research should focus on:

  • Broad biological screening: To identify the primary therapeutic area and potential cellular phenotypes affected by the compound.

  • Target identification and validation: To pinpoint the specific molecular targets responsible for its biological activity.

  • In vitro and in vivo studies: To characterize its efficacy, potency, and pharmacokinetic/pharmacodynamic properties.

The logical relationship for future research can be visualized as a progression from initial screening to detailed mechanistic studies.

research_progression Broad_Screening Broad Biological Screening Hit_Identification Hit Identification Broad_Screening->Hit_Identification Target_Deconvolution Target Deconvolution Hit_Identification->Target_Deconvolution Lead_Optimization Lead Optimization (Structure-Activity Relationship) Target_Deconvolution->Lead_Optimization Mechanism_Studies Detailed Mechanism of Action Studies Lead_Optimization->Mechanism_Studies Preclinical_Development Preclinical Development Mechanism_Studies->Preclinical_Development

Caption: Logical progression of research for a novel chemical entity.

References

Screening for Biological Activity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological screening of the novel compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. Drawing upon the extensive research into the diverse pharmacological activities of quinolinone and quinoline derivatives, this document outlines potential therapeutic areas of interest, detailed experimental protocols for preliminary screening, and a strategy for data analysis and visualization. The content is structured to facilitate the design and execution of a robust preclinical evaluation pipeline for this specific molecule.

Introduction to the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective agents.[1][3][4][5] The introduction of a fluorine atom at the 8-position of the 3,4-dihydroquinolin-2(1H)-one core may significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making a thorough biological screening essential to unveil its therapeutic potential. The diverse effects of these compounds often stem from their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and neuronal function.[6][7]

Potential Therapeutic Targets and Screening Strategy

Based on the established activities of related quinolinone derivatives, the initial screening of this compound should focus on several key areas. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific assays, is recommended.

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting key enzymes in cancer progression.[1][8]

  • Cytotoxicity Screening: Initial assessment of the compound's effect on the viability of a panel of human cancer cell lines.

  • Apoptosis Induction: Investigating the mechanism of cell death induced by the compound.

  • Enzyme Inhibition: Targeting specific enzymes known to be dysregulated in cancer.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been linked to their ability to inhibit key enzymes in the inflammatory cascade.[4]

  • Enzyme Inhibition Assays: Targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Neuroprotective Activity

Certain quinoline derivatives have been explored for their potential in treating neurodegenerative diseases by targeting enzymes involved in their pathology.[3]

  • Enzyme Inhibition Assays: Targeting acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial and antifungal agents.[5]

  • Minimum Inhibitory Concentration (MIC) Determination: Assessing the compound's ability to inhibit the growth of various bacterial and fungal strains.

Experimental Protocols

The following section provides detailed methodologies for key in vitro screening assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assays

Principle: This assay detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Lysis: Lyse the cells and collect the protein extract.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm) over time.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold change relative to the untreated control. The EC50 value, the concentration that results in 50% of the maximal enzyme activation, can also be determined.[8]

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Enzyme Inhibition Assays (General Protocol)

Principle: These assays measure the ability of the test compound to inhibit the activity of a specific enzyme using a colorimetric or fluorometric substrate.

General Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a specified time to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the specific substrate.

  • Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Specific Enzyme Assay Kits: Commercially available kits are recommended for specific enzymes such as COX-1/2, 5-LOX, AChE, BACE1, and GSK3β, as they provide optimized buffers, substrates, and protocols.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerValue
HeLaCervical CancerValue
HCT-116Colon CancerValue
HepG2Liver CancerValue
A549Lung CancerValue

Table 2: In Vitro Enzyme Inhibition of this compound

Enzyme TargetAssay TypeIC50 (µM)
COX-1ColorimetricValue
COX-2ColorimetricValue
5-LOXFluorometricValue
AChEColorimetricValue
BACE1FRETValue
GSK3βKinase AssayValue

Table 3: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Value
Escherichia coliATCC 25922Value
Pseudomonas aeruginosaATCC 27853Value
Candida albicansATCC 90028Value

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_screening Primary Screening cluster_data Data Analysis compound This compound cytotoxicity Cytotoxicity Screening (MTT Assay) compound->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) compound->antimicrobial apoptosis Apoptosis Assays (Caspase-3, Annexin V) cytotoxicity->apoptosis If active enzyme Enzyme Inhibition Assays (COX, LOX, AChE, etc.) cytotoxicity->enzyme ic50 IC50 / EC50 / MIC Determination antimicrobial->ic50 apoptosis->ic50 enzyme->ic50 apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bax Bax/Bak Activation compound->bax ? death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor ? mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 casp8 Caspase-8 (Initiator) death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis inflammatory_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway compound This compound cox COX-1 / COX-2 compound->cox Inhibition? lox 5-LOX compound->lox Inhibition? arachidonic_acid Arachidonic Acid arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation leukotrienes Leukotrienes lox->leukotrienes leukotrienes->inflammation

References

Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for novel 8-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives and their analogs. The document outlines detailed experimental protocols, presents illustrative quantitative data, and visualizes key synthetic and experimental workflows. Furthermore, it explores the potential biological significance of this scaffold, offering a foundation for further research and development in medicinal chemistry.

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, present in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] The introduction of a fluorine atom at the 8-position is anticipated to modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing their metabolic stability, binding affinity, and overall therapeutic potential.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to the core structure, this compound, is proposed, commencing from commercially available 3-fluoroaniline. This is followed by functionalization to generate a library of novel analogs.

Step 1: Amide Formation

The initial step involves the acylation of 3-fluoroaniline with 3-chloropropionyl chloride to yield the intermediate, N-(3-fluorophenyl)-3-chloropropionamide. This is a standard amide bond formation reaction.

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized N-(3-fluorophenyl)-3-chloropropionamide undergoes an intramolecular Friedel-Crafts acylation to afford the target this compound.[3][4] The cyclization is directed to the ortho position of the fluorine atom, leading to the desired 8-fluoro isomer.

Diagram of the Proposed Synthetic Pathway ```dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"3-Fluoroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Chloropropionyl_chloride" [label="3-Chloropropionyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="N-(3-fluorophenyl)-3-\nchloropropionamide"]; "Final_Product" [label="8-Fluoro-3,4-dihydroquinolin-\n2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Fluoroaniline" -> "Intermediate" [label="Et3N, DCM, 0 °C to rt"]; "3-Chloropropionyl_chloride" -> "Intermediate"; "Intermediate" -> "Final_Product" [label="AlCl3, CS2, reflux"]; }

Caption: General workflow for synthesis, characterization, and screening.

Potential Biological Significance and Signaling Pathways

Derivatives of the quinolinone scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [5][6][7]One common mechanism of action for such compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial regulators of cellular signaling pathways implicated in cancer.

A plausible signaling pathway that could be modulated by novel this compound derivatives is the generic RTK pathway, which, upon activation by a growth factor, triggers downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation, survival, and migration. Inhibition of the RTK by a small molecule inhibitor would block these downstream effects.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 8-Fluoro-3,4-dihydroquinolin- 2(1H)-one Derivative Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

References

An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Spectroscopic Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No: 143268-79-5), a fluorinated quinolinone derivative of interest in medicinal chemistry and drug discovery. This document details its mass spectrometry and Nuclear Magnetic Resonance (NMR) data, outlines general experimental protocols for its synthesis and characterization, and presents a visual workflow for its production and analysis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through mass spectrometry and NMR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data
ParameterValue
Molecular FormulaC₉H₈FNO
Molecular Weight165.16 g/mol
Mass Spectrum (EI)m/z (relative intensity): [Data not available]
NMR Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Data not available]
[Data not available]
[Data not available]
[Data not available]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
[Data not available]
[Data not available]
[Data not available]
[Data not available]
[Data not available]
[Data not available]
[Data not available]
[Data not available]
[Data not available]

Note: Specific NMR and mass spectrometry data for this compound were not publicly available at the time of this publication. The tables are provided as a template for data presentation.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis of this compound and the acquisition of its NMR and mass spectrometry data. These protocols are based on standard laboratory techniques for similar compounds.

Synthesis of this compound

A common synthetic route to 3,4-dihydroquinolin-2(1H)-ones involves the cyclization of N-arylpropenamides. For the synthesis of the title compound, a plausible approach is the intramolecular Friedel-Crafts-type cyclization of a suitable N-(fluorophenyl)acrylamide precursor.

Materials:

  • N-(2-fluorophenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Inert solvent (e.g., dichloromethane, dichloroethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-(2-fluorophenyl)-3-chloropropionamide in an inert solvent, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

  • Optimize the spectral width, number of scans, and relaxation delay for optimal signal-to-noise and resolution.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer.

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of this compound to its final characterization.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction Reagents workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 8-Fluoro-3,4-dihydro- quinolin-2(1H)-one purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms data Data Analysis and Structure Confirmation nmr->data ms->data

Caption: Synthesis and Analysis Workflow.

comprehensive literature review on fluorinated quinolinone compounds

Author: BenchChem Technical Support Team. Date: November 2025

Fluorinated Quinolinone Compounds: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of fluorinated quinolinone compounds, a significant class of heterocyclic molecules with broad therapeutic applications. The strategic incorporation of fluorine atoms into the quinolinone scaffold has been shown to dramatically enhance biological activity, leading to the development of potent antibacterial, anticancer, and antifungal agents. This document details their mechanisms of action, structure-activity relationships (SAR), synthetic methodologies, and key quantitative data from recent literature.

Introduction to Fluorinated Quinolinones

Quinolinones are bicyclic heterocyclic compounds that form the core structure of numerous naturally occurring and synthetic bioactive molecules. The introduction of a fluorine atom, a practice that has become a cornerstone of modern medicinal chemistry, can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] In the context of quinolones, the addition of fluorine at the C-6 position was a breakthrough, leading to the development of the fluoroquinolone class of antibiotics.[1][] These compounds exhibit a broad spectrum of activity and have been instrumental in treating various bacterial infections.[4] More recently, structural modifications of the fluoroquinolone template have yielded derivatives with potent activity against cancer cells and pathogenic fungi, expanding their therapeutic potential.[5][6][7]

Mechanisms of Action

The biological activity of fluorinated quinolinones is primarily driven by their ability to inhibit essential enzymes involved in DNA replication and maintenance.

Antibacterial Activity: Inhibition of Bacterial Topoisomerases

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[9][10]

Interestingly, the primary target can differ between bacterial types.

  • In Gram-negative bacteria , DNA gyrase is typically the more sensitive target.[][10]

  • In Gram-positive bacteria , topoisomerase IV is often the primary target.[][10]

This dual-targeting capability contributes to their broad-spectrum activity. The fluorine atom at the C-6 position has been shown to significantly enhance the inhibition of DNA gyrase.[1][]

Antibacterial_Mechanism cluster_drug Drug Action cluster_bacteria Bacterial Cell FQ Fluorinated Quinolinone DNA_Gyrase DNA Gyrase (Primary in Gram-Negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-Positive) FQ->Topo_IV Inhibits Replication DNA Replication & Supercoiling Management DNA_Gyrase->Replication Topo_IV->Replication Block Replication Fork Blocked & DNA Damage Replication->Block Disrupted by Inhibition Death Bacterial Cell Death Block->Death

Fig. 1: Antibacterial mechanism of fluorinated quinolinones via inhibition of DNA gyrase and topoisomerase IV.
Anticancer Activity: Targeting Eukaryotic Topoisomerases and Other Pathways

The success of fluoroquinolones as antibacterial agents prompted research into their effects on eukaryotic cells. Certain fluorinated quinolinone derivatives have demonstrated significant anticancer activity, primarily by targeting mammalian topoisomerases I and II.[5] Similar to their bacterial counterparts, these enzymes are vital for resolving topological stress in DNA during replication. Inhibition leads to DNA damage, cell cycle arrest, and apoptosis.

For example, some ciprofloxacin derivatives have been shown to inhibit topoisomerase I and II, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic pathway.[5] Other studies have demonstrated that novel fluorinated quinoline analogues can induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[11][12]

Anticancer_Mechanism cluster_drug Drug Action cluster_cell Cancer Cell FQ Fluorinated Quinolinone Derivative Topo_I_II Mammalian Topoisomerase I & II FQ->Topo_I_II Inhibits ROS Reactive Oxygen Species (ROS) Production FQ->ROS Induces DNA_Damage DNA Damage Topo_I_II->DNA_Damage Leads to ROS->DNA_Damage Contributes to Cell_Cycle Cell Cycle Arrest (e.g., G2/M Phase) DNA_Damage->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis

Fig. 2: Key anticancer mechanisms of fluorinated quinolinone derivatives.

Structure-Activity Relationships (SAR)

The biological potency and spectrum of activity of fluorinated quinolinones are highly dependent on the substituents at various positions of the core structure.[13][14]

  • Position 1 (N-1): Substitution at this position is crucial for antibacterial activity. Changing an ethyl group to a cyclopropyl group has been found to increase antiproliferative activity against cancer cells and enhance interference with mammalian topoisomerase II.[15]

  • Position 3 (C-3): The carboxylic acid group is a key pharmacophore for interacting with the bacterial DNA gyrase-DNA complex.[14] Modifications at this position can convert antibacterial agents into anticancer analogs by altering lipophilicity and cytotoxic activity.[15]

  • Position 6 (C-6): The presence of a fluorine atom is a defining feature of modern fluoroquinolones. It enhances cell membrane permeability and improves the inhibition of DNA gyrase, thereby increasing antibacterial potency.[1][][16] For anticancer activity, a fluorine atom at this position is also considered necessary.[5]

  • Position 7 (C-7): A heterocyclic substituent, such as a piperazine ring, is responsible for a broader spectrum of activity and higher intrinsic potency.[13] Modifications at this site significantly influence antibacterial activity and interaction with the prokaryotic topoisomerase-DNA complex.[5]

  • Position 8 (C-8): The introduction of an additional fluorine atom or a methoxy group at this position can increase the effectiveness of anticancer action.[5] A fluorine substituent at C-8 has also been shown to reduce the efflux of the drug from bacterial cells.[17]

SAR_Logic cluster_effects Biological Effects Quinolinone Quinolinone Core N-1 C-3 (COOH) C-6 C-7 C-8 N1_Effect Modulates Anticancer Potency (Cyclopropyl > Ethyl) Quinolinone:f1->N1_Effect Substitution C3_Effect Essential for DNA Gyrase Binding (Antibacterial) Quinolinone:f2->C3_Effect Group C6_Effect Enhances Gyrase Inhibition & Cell Permeability (Antibacterial) Necessary for Anticancer Activity Quinolinone:f3->C6_Effect Fluorine C7_Effect Broadens Antibacterial Spectrum (Piperazine Ring) Quinolinone:f4->C7_Effect Heterocyclic Substituent C8_Effect Increases Anticancer Potency (F, OMe) Reduces Bacterial Efflux (F) Quinolinone:f5->C8_Effect Substitution

Fig. 3: Logical diagram of key structure-activity relationships for fluorinated quinolinones.

Synthesis of Fluorinated Quinolinones

Various synthetic routes have been developed to produce fluorinated quinolinone derivatives. A common strategy involves the initial construction of the core quinolinone ring system, followed by functionalization. One representative method is the cyclocondensation of a substituted aniline with a β-ketoester, followed by esterification or other modifications.

Synthetic_Workflow Start Fluorinated Aniline + β-Ketoester Step1 Cyclocondensation (e.g., using PPA) Start->Step1 Intermediate Hydroxy-Quinolinone Core Intermediate Step1->Intermediate Step2 Esterification or Other Modification Intermediate->Step2 Final Final Fluorinated Quinolinone Derivative Step2->Final Reactants Substituted Benzoic Acid + Coupling Agents (e.g., EDC, DMAP) Reactants->Step2

Fig. 4: Generalized workflow for the synthesis of fluorinated quinolinone derivatives.

Quantitative Biological Data

The following tables summarize key quantitative data for the biological activities of various fluorinated quinolinone compounds reported in the literature.

Table 1: Anticancer Activity of Fluorinated Quinolinone Derivatives

Compound/DerivativeCancer Cell LineAssay TypeResult (IC₅₀)Reference
Ciprofloxacin ortho-phenol chalcone derivativeA549 (Lung)Cytotoxicity27.71 µM[5]
Ciprofloxacin ortho-phenol chalcone derivativeHepG2 (Hepatoma)Cytotoxicity22.09 µM[5]
Ciprofloxacin/quinoline hybrid (Compound 65)SR (Leukemia)Growth Inhibition33.25% inhibition[5]
Ciprofloxacin/quinoline hybrid (Compound 66)SR (Leukemia)Growth Inhibition52.62% inhibition[5]
Ciprofloxacin/quinoline hybrid (Compound 65)UO-31 (Renal)Growth Inhibition64.19% inhibition[5]
Ciprofloxacin/quinoline hybrid (Compound 66)UO-31 (Renal)Growth Inhibition55.49% inhibition[5]
Fluorinated Quinoline Analogues (6a, 6b, 6d, 6f)MDA-MB-468 (TNBC)Cytotoxicity2.5 - 5 µM[11][12]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeHuman Cancer Panel (39 lines)CytotoxicityMost effective in panel[18]

Table 2: Antifungal Activity of Fluorinated Quinoline Analogues (at 50 µg/mL)

CompoundFungal SpeciesResult (Inhibition %)Reference
2b, 2e, 2f, 2k, 2nSclerotinia sclerotiorum>80%[6][19]
2gRhizoctonia solani80.8%[6][19]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key synthetic and biological evaluation techniques cited in the literature.

Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1)

This protocol is adapted from the synthesis of a core intermediate.[6]

  • Combine 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetoacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol) in a 250 mL three-necked flask.

  • Heat the mixture to 150 °C and allow the reaction to proceed to completion (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

  • Collect the resulting precipitate by filtration.

  • Dry the solid to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

Protocol: Synthesis of Final Ester Derivatives (General)

This protocol is adapted from the esterification of the quinolinone intermediate.[6]

  • In a 50 mL round-bottomed flask, combine the quinolinone intermediate (1.05 mmol), a substituted benzoic acid (1.16 mmol), EDC•HCl (1.26 mmol), 4-dimethylaminopyridine (DMAP) (1.05 mmol), and DMF (10 mL).

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Add 30 mL of water to the flask and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases and wash with saturated brine (3 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent.

  • Purify the crude product by column chromatography to obtain the final target compound.

Protocol: Cell Viability (MTT) Assay

This is a general protocol for assessing cytotoxicity, as employed in studies evaluating anticancer activity.[20]

  • Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a specified density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated quinolinone compounds for a specified duration (e.g., 48 hours).

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Fluorinated quinolinone compounds represent a versatile and powerful scaffold in drug discovery. Their initial development as potent antibacterial agents has paved the way for the exploration of new therapeutic applications, most notably in oncology. The structure-activity relationships are well-defined, providing a rational basis for the design of next-generation derivatives with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of anticancer leads, exploring novel mechanisms of action beyond topoisomerase inhibition, and investigating their potential against drug-resistant microbial strains and cancer cell lines. The continued synthesis and evaluation of novel fluorinated quinoline analogues will undoubtedly open new avenues for developing effective therapeutics for a range of diseases.[11][12]

References

An In-depth Technical Guide to Identifying Potential Protein Targets for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the potential protein targets of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one by examining the biological activities of structurally related compounds based on the 3,4-dihydroquinolin-2(1H)-one scaffold. Due to the limited direct research on the specified molecule, this document extrapolates potential targets from its close chemical analogs, offering a foundational resource for future investigation.

Introduction to the 3,4-dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the introduction of diverse functional groups, leading to compounds with a wide range of therapeutic applications. Derivatives of this scaffold have been investigated for their potential as anticancer, anticonvulsant, and antiplatelet agents, among others. The introduction of a fluorine atom at the 8-position, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic profile and target interactions.

Potential Protein Targets and Quantitative Data

Based on the activities of various derivatives of 3,4-dihydroquinolin-2(1H)-one, several potential protein targets can be inferred for this compound. The following tables summarize the quantitative data for these derivatives against their respective targets.

Table 1: Tubulin Polymerization Inhibitors
Compound Name/IdentifierTargetIC50 (µM)Cell Line/Assay Condition
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)Tubulin Polymerization6.74In vitro tubulin assembly
Compound 6t (a dihydroquinolin-4(1H)-one derivative)Tubulin Polymerization3.06In vitro tubulin assembly

Data from multiple studies indicate that derivatives of the quinolinone scaffold can inhibit tubulin polymerization, a key process in cell division, making it a potential target for anticancer therapies.[1][2]

Table 2: GABAA Receptor Ligands
Compound Name/IdentifierTargetIC50 (µM)Assay Condition
7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)GABAA Receptor0.12In vitro binding experiment

Derivatives of 3,4-dihydroquinolin-2(1H)-one have shown potent binding affinity for the GABAA receptor, suggesting a potential mechanism for anticonvulsant activity.[3]

Table 3: Thromboxane A2 Synthase and cAMP Phosphodiesterase Inhibitors
Compound Name/IdentifierTargetIC50 (µM)Assay Condition
Compound 7e (a 1H-imidazol-1-yl-substituted 3,4-dihydroquinolin-2(1H)-one)Thromboxane A2 Synthase1.2In vitro ADP-induced aggregation in human platelets
Compound 7e (a 1H-imidazol-1-yl-substituted 3,4-dihydroquinolin-2(1H)-one)cAMP Phosphodiesterase6.4In vitro inhibition in human platelets

Certain 3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated dual inhibitory activity against thromboxane A2 synthase and cAMP phosphodiesterase, indicating potential applications in cardiovascular diseases.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the activity of 3,4-dihydroquinolin-2(1H)-one derivatives.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule that binds to polymerized microtubules.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[5][6]

    • GTP is added to the buffer to a final concentration of 1 mM.

    • The test compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

  • Assay Procedure:

    • The tubulin solution is placed in a 96-well plate.[5]

    • The test compound or vehicle control is added to the wells.

    • The plate is incubated at 37°C to initiate polymerization.[5][6]

    • The absorbance at 340 nm or 350 nm is measured kinetically over a period of time (e.g., 60-90 minutes) using a temperature-controlled spectrophotometer.[5][6]

  • Data Analysis:

    • The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.

    • The IC50 value is determined by plotting the inhibition of tubulin polymerization against the concentration of the test compound.

GABAA Receptor Binding Assay

This assay determines the affinity of a compound for the GABAA receptor.

Principle: A radiolabeled ligand with known affinity for the GABAA receptor is used in a competitive binding experiment with the test compound. The amount of radioligand displaced by the test compound is proportional to its binding affinity.

Protocol:

  • Membrane Preparation:

    • Crude synaptic membranes are prepared from rat brain tissue.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The IC50 value is determined from the competition binding curve.

cAMP Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE.

Principle: The assay quantifies the amount of AMP produced from the hydrolysis of cAMP by PDE. The AMP is then converted to ATP, which is detected using a luciferase-based bioluminescent reaction.

Protocol:

  • Reagent Preparation:

    • Recombinant PDE enzyme is diluted in assay buffer.

    • The test compound is prepared in a suitable solvent.

    • The cAMP substrate and the AMP detection reagents are prepared according to the manufacturer's instructions.[7]

  • Assay Procedure:

    • The PDE enzyme and the test compound are pre-incubated in a 96- or 384-well plate.

    • The reaction is initiated by the addition of the cAMP substrate.

    • The reaction is incubated at room temperature for a specified time (e.g., 30-60 minutes).[7]

    • A stop solution may be added to terminate the enzymatic reaction.[7]

  • Detection:

    • The AMP detection reagent, containing luciferase and luciferin, is added to the wells.[7]

    • The luminescence is measured using a luminometer. The light output is directly proportional to the amount of AMP produced.[7]

  • Data Analysis:

    • The percent inhibition is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the concentration of the test compound.

Visualizations of Pathways and Workflows

Tubulin Polymerization Inhibition Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of a compound on tubulin polymerization.

Tubulin_Polymerization_Workflow A Prepare Tubulin and Test Compound B Initiate Polymerization (37°C) A->B C Monitor Absorbance (e.g., 340 nm) B->C D Analyze Polymerization Curves C->D E Determine IC50 Value D->E

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

GABAA Receptor Signaling

This diagram depicts a simplified model of a GABAA receptor and the allosteric modulation by benzodiazepine-like compounds.

GABAA_Receptor cluster_receptor GABAA Receptor GABA_site GABA Binding Site Ion_channel Chloride Ion Channel GABA_site->Ion_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->Ion_channel Enhances Opening Cl_influx Chloride Influx (Neuronal Inhibition) Ion_channel->Cl_influx GABA GABA GABA->GABA_site Binds Compound Quinolinone Derivative Compound->BZD_site Binds (Allosteric Modulation)

Caption: Allosteric modulation of the GABAA receptor.

Thromboxane A2 and cAMP Signaling Pathway

The following diagram illustrates the interconnected pathways of thromboxane A2 synthesis and cAMP degradation in platelets.

Platelet_Signaling Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE cAMP Phosphodiesterase (PDE) cAMP->PDE Inhibition_Aggregation Inhibition of Platelet Aggregation cAMP->Inhibition_Aggregation Promotes AMP AMP PDE->AMP Quinolinone Quinolinone Derivative Quinolinone->TXA2_Synthase Inhibits Quinolinone->PDE Inhibits

Caption: Dual inhibition of TXA2 synthase and cAMP PDE.

Conclusion and Future Directions

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this compound is currently lacking, the evidence from its structural analogs strongly suggests that its potential protein targets include tubulin, the GABAA receptor, thromboxane A2 synthase, and cAMP phosphodiesterase.

Future research should focus on the synthesis and biological evaluation of this compound to directly assess its activity against these and other potential targets. A systematic investigation, employing the experimental protocols outlined in this guide, will be essential to elucidate its mechanism of action and to determine its therapeutic potential. The strategic placement of the fluorine atom at the 8-position may confer unique pharmacological properties, making this compound a compelling candidate for further drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the construction of the quinolinone ring system, followed by a selective reduction.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the synthesis of the intermediate, 8-Fluoro-4-methylquinolin-2(1H)-one, through a Knorr-type quinoline synthesis. The subsequent step is the catalytic hydrogenation of this intermediate to yield the final product.

Synthesis_Workflow start Starting Materials: 2-Fluoroaniline Ethyl Acetoacetate step1 Step 1: Knorr Quinoline Synthesis (Condensation & Cyclization) start->step1 intermediate Intermediate: 8-Fluoro-4-methylquinolin-2(1H)-one step1->intermediate step2 Step 2: Catalytic Hydrogenation (Reduction) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one

This step employs a Knorr-type quinoline synthesis, which involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.

Experimental Protocol

Materials and Reagents:

  • 2-Fluoroaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (EtOH)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, EtOAc)

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes, then heat to 110-120 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature to obtain the crude ethyl 3-(2-fluorophenylamino)but-2-enoate.

  • Cyclization: Cool the crude intermediate in an ice bath. Slowly add concentrated sulfuric acid (3-4 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and warm the mixture to 80-90 °C. Stir at this temperature for 1-2 hours until the cyclization is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data (Representative)
ParameterValue
Starting Material 2-Fluoroaniline
Reagent Ethyl acetoacetate
Product 8-Fluoro-4-methylquinolin-2(1H)-one
Typical Yield 65-75%
Purity (after purification) >98%
Appearance Off-white to pale yellow solid

Step 2: Synthesis of this compound

The second step involves the selective reduction of the C3-C4 double bond of the quinolinone ring via catalytic hydrogenation.

Experimental Protocol

Materials and Reagents:

  • 8-Fluoro-4-methylquinolin-2(1H)-one

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Filtration agent (e.g., Celite®)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 8-Fluoro-4-methylquinolin-2(1H)-one (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Carefully add 10% Palladium on carbon (5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm, but can vary) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data (Representative)
ParameterValue
Starting Material 8-Fluoro-4-methylquinolin-2(1H)-one
Catalyst 10% Palladium on Carbon
Product This compound
Typical Yield 85-95%
Purity (after purification) >99%
Appearance White to off-white solid

Reaction Mechanisms

Knorr Quinoline Synthesis Mechanism

The Knorr synthesis proceeds through the initial formation of a β-anilinoacrylate intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to form the quinolinone ring.

Knorr_Mechanism cluster_step1 Condensation cluster_step2 Cyclization A 2-Fluoroaniline + Ethyl Acetoacetate B β-Anilinoacrylate Intermediate A->B Heat C Protonation B->C H+ D Intramolecular Electrophilic Attack C->D E Dehydration D->E F 8-Fluoro-4-methyl- quinolin-2(1H)-one E->F

Caption: Simplified mechanism of the Knorr quinoline synthesis.

Catalytic Hydrogenation Mechanism

The catalytic hydrogenation involves the adsorption of both the quinolinone and hydrogen onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms across the double bond.

Hydrogenation_Mechanism A Quinolinone + H₂ + Pd/C Catalyst B Adsorption onto Catalyst Surface A->B C Stepwise Hydrogen Addition B->C D Desorption of Dihydroquinolinone C->D

Caption: Simplified mechanism of catalytic hydrogenation.

Application Notes and Protocols for Developing an In Vitro Model with 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed framework for establishing an in vitro model to investigate the potential anticancer effects of a specific derivative, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. The protocols outlined herein describe a systematic approach to evaluating its cytotoxicity, and its impact on cell cycle progression and apoptosis in a human colorectal cancer cell line.

Based on the known activities of similar quinoline compounds, which have been shown to induce apoptosis and inhibit key signaling pathways in cancer, this model will explore the hypothesis that this compound exerts its anticancer effects through the induction of apoptosis mediated by the p53 signaling pathway.[5]

Proposed Signaling Pathway

p53_pathway

Experimental Workflow

experimental_workflow

Data Presentation

Table 1: Cytotoxicity of this compound on HCT-116 Cells
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
195.2± 5.1
582.1± 4.8
1065.7± 3.9
2548.3± 4.2
5022.5± 3.1
1008.9± 2.5
IC50 (µM) 27.8
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.428.116.5
Compound (25 µM)72.315.212.5
Table 3: Apoptosis Induction by this compound in HCT-116 Cells
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control2.11.53.6
Compound (25 µM)18.710.228.9

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human colorectal carcinoma, HCT-116.

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Procedure:

    • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of apoptotic cells.

  • Procedure:

    • Seed HCT-116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with the compound at its IC50 concentration (approximately 25 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Objective: To measure the expression levels of key apoptotic proteins.

  • Procedure:

    • Treat HCT-116 cells with the compound at its IC50 concentration for 24 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p53, Bax, cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Application Notes and Protocols: Preclinical Evaluation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific pharmacokinetic or pharmacodynamic data for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in mice is publicly available. The following application notes and protocols are representative examples based on standard methodologies for similar compounds and are intended to serve as a template for study design and execution.

Introduction

This compound is a synthetic compound belonging to the quinolinone class of molecules. Derivatives of quinoline and quinolinone have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The mechanism of action for some quinolinones involves the inhibition of critical cellular enzymes such as DNA gyrase and topoisomerase, or modulation of signaling pathways involved in cell proliferation and inflammation.[4][5][6]

To evaluate the therapeutic potential of this compound, a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical information for determining dosing regimens.[7] Pharmacodynamic studies investigate the biochemical and physiological effects of the drug on the body, establishing the relationship between drug concentration and its therapeutic effect.[8]

These application notes provide detailed protocols for conducting initial PK and PD studies of this compound in mice, a common preclinical model.

Pharmacokinetic (PK) Studies

Objective

To determine the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and oral (PO) administration. This includes assessing its bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

This protocol outlines a typical PK study involving two common routes of administration.[9]

2.2.1. Materials and Equipment

  • Test Compound: this compound

  • Animals: Male or female CD-1 or C57BL/6 mice (8-10 weeks old)

  • Dosing Vehicles:

    • IV formulation: e.g., 10% DMSO, 40% PEG300, 50% saline

    • PO formulation: e.g., 0.5% methylcellulose in water

  • Dosing Equipment: Syringes, needles, oral gavage tubes

  • Blood Collection: Microcentrifuge tubes (containing K2EDTA), capillary tubes, lancets

  • Equipment: Animal balance, vortex mixer, centrifuge, -80°C freezer

  • Analytical: LC-MS/MS system for bioanalysis

2.2.2. Study Design

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg)

  • Animals per time point: n = 3-4 mice

  • Blood Sampling Time Points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose

2.2.3. Procedure

  • Animal Acclimatization: Acclimate mice for at least 7 days prior to the study.

  • Dose Preparation: Prepare fresh dosing formulations on the day of the experiment.

  • Dosing:

    • For the IV group, administer the compound via a tail vein injection.

    • For the PO group, administer the compound using an oral gavage tube.

  • Blood Collection: At each designated time point, collect approximately 50 µL of blood via submandibular or saphenous vein puncture into EDTA-coated tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[11][12][13][14]

Data Presentation: Illustrative Pharmacokinetic Parameters

The following tables present a template for summarizing the pharmacokinetic data obtained from the study. Note: The data shown are for illustrative purposes only.

Table 1: Plasma Concentrations of this compound vs. Time

Time (h) Mean Plasma Concentration (ng/mL) ± SD (IV, 2 mg/kg) Mean Plasma Concentration (ng/mL) ± SD (PO, 10 mg/kg)
0.083 1250 ± 150 -
0.25 980 ± 110 350 ± 45
0.5 750 ± 90 680 ± 80
1 480 ± 60 890 ± 105
2 250 ± 30 720 ± 95
4 110 ± 15 410 ± 50
8 35 ± 8 150 ± 25
24 < LLOQ 20 ± 5

LLOQ: Lower Limit of Quantification

Table 2: Key Pharmacokinetic Parameters

Parameter IV (2 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) 1250 890
Tmax (h) 0.083 1.0
AUClast (ng*h/mL) 2850 4500
AUCinf (ng*h/mL) 2890 4580
t1/2 (h) 3.5 4.2
CL (L/h/kg) 0.69 -
Vss (L/kg) 2.1 -
F (%) - 31.7

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.

Experimental Workflow Diagram

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Prep Dose Preparation Animal_Acclimatization->Dose_Prep IV_Dose IV Dosing (2 mg/kg) Dose_Prep->IV_Dose PO_Dose PO Dosing (10 mg/kg) Dose_Prep->PO_Dose Blood_Collection Serial Blood Collection (0-24h) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LCMS LC-MS/MS Analysis Sample_Storage->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc

Workflow for the murine pharmacokinetic study.

Pharmacodynamic (PD) Studies

Objective

To evaluate the in vivo efficacy of this compound in a relevant disease model and to establish a dose-response relationship. Given that many quinolinone derivatives exhibit anti-inflammatory or anti-cancer properties, a lipopolysaccharide (LPS)-induced inflammation model is presented as a representative example.

Experimental Protocol: LPS-Induced Cytokine Release in Mice

3.2.1. Materials and Equipment

  • Test Compound: this compound

  • Animals: BALB/c mice (8-10 weeks old)

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli

  • Vehicle and Dosing Equipment: As described in the PK protocol.

  • Sample Collection: As described in the PK protocol.

  • Analytical: ELISA kits for measuring mouse TNF-α and IL-6.

3.2.2. Study Design

  • Groups (n=6-8 mice per group):

    • Group 1: Vehicle control (No LPS, No Drug)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + Dexamethasone (Positive Control, e.g., 5 mg/kg)

    • Group 4: LPS + Test Compound (e.g., 10 mg/kg, PO)

    • Group 5: LPS + Test Compound (e.g., 30 mg/kg, PO)

    • Group 6: LPS + Test Compound (e.g., 100 mg/kg, PO)

3.2.3. Procedure

  • Dosing: Administer the test compound, vehicle, or positive control via oral gavage.

  • LPS Challenge: One hour after dosing, administer LPS (e.g., 0.5 mg/kg) via intraperitoneal (IP) injection to all groups except the vehicle control.

  • Blood Collection: 1.5 hours after the LPS challenge, collect blood via cardiac puncture (as this is a terminal procedure).

  • Plasma Preparation: Prepare plasma as described in the PK protocol.

  • Cytokine Analysis: Measure the plasma concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation: Illustrative Pharmacodynamic Results

Table 3: Effect of this compound on LPS-Induced Cytokine Production

Treatment Group Dose (mg/kg, PO) Plasma TNF-α (pg/mL) ± SD % Inhibition Plasma IL-6 (pg/mL) ± SD % Inhibition
Vehicle Control - 50 ± 15 - 80 ± 20 -
LPS + Vehicle - 3500 ± 450 0 8000 ± 950 0
LPS + Dexamethasone 5 700 ± 120 80 1200 ± 200 85
LPS + Test Compound 10 2800 ± 300 20 6400 ± 750 20
LPS + Test Compound 30 1750 ± 250 50 4000 ± 500 50

| LPS + Test Compound | 100 | 875 ± 150 | 75 | 1600 ± 280 | 80 |

Hypothetical Signaling Pathway and Experimental Logic

Quinolinone derivatives may exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway, which is activated by LPS.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex (Inactive) cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_p50->Nucleus Translocates TNFa_Gene TNF-α Gene Nucleus->TNFa_Gene Activates Transcription Test_Compound 8-Fluoro-3,4-dihydro- quinolin-2(1H)-one Test_Compound->IKK Inhibits?

Hypothetical anti-inflammatory signaling pathway.

References

Application Notes: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] 8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated analog belonging to this class. While its specific biological targets are not yet fully elucidated, its structural similarity to known bioactive molecules, such as NADPH oxidase and EGFR/HER-2 inhibitors, makes it an excellent candidate for development as a chemical probe to explore novel biological pathways and identify new drug targets.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a chemical probe for target identification using affinity-based protein profiling (AfBPP) and photo-affinity labeling (PAL).

Rationale for Use as a Chemical Probe

The utility of a small molecule as a chemical probe hinges on its ability to specifically interact with protein targets.[6] The quinolinone core provides a rigid scaffold amenable to chemical modification, allowing for the introduction of reporter tags and photoreactive groups with minimal disruption to its potential binding properties. The fluorine atom at the 8-position can enhance binding affinity and metabolic stability, desirable properties for a chemical probe.

This document outlines a hypothetical application of this compound to identify its cellular binding partners, thereby elucidating its mechanism of action and potentially uncovering novel therapeutic targets.

Data Presentation

The following tables present hypothetical quantitative data that could be generated during the target identification workflow.

Table 1: Hypothetical Binding Affinities of Probes to a Target Kinase

CompoundProbe TypeTarget ProteinBinding Affinity (Kd, nM)
This compoundParent CompoundKinase X150
Probe-A (Affinity Probe)BiotinylatedKinase X250
Probe-P (Photo-affinity Probe)Diazirine-BiotinKinase X300
Negative ControlInactive AnalogKinase X> 10,000

Table 2: Representative Mass Spectrometry "Hit List" from AfBPP Pulldown

Protein ID (UniProt)Gene NameProtein NamePeptide Count (Probe-A)Peptide Count (Control)Fold Change
P00533EGFREpidermal growth factor receptor35217.5
P04626ERBB2Receptor tyrosine-protein kinase erbB-228128.0
Q13554YES1Tyrosine-protein kinase Yes150-
P12931SRCProto-oncogene tyrosine-protein kinase Src12112.0
P08581METHepatocyte growth factor receptor100-

Experimental Protocols

Protocol 1: Synthesis of Chemical Probes

This protocol describes the synthesis of an affinity probe (Probe-A) and a photo-affinity probe (Probe-P) derived from this compound. A plausible synthetic route is proposed, starting with the parent compound.

1.1. Synthesis of an Amine-Linker Modified Precursor:

A synthetic route similar to the synthesis of related quinolinones can be employed.[8] A common strategy involves the introduction of a functional group for linker attachment. For this hypothetical protocol, we will assume the addition of a short polyethylene glycol (PEG) linker with a terminal amine.

1.2. Synthesis of Affinity Probe (Probe-A):

  • Dissolve the amine-linker modified precursor in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) and Biotin-NHS ester.

  • Stir the reaction at room temperature for 12 hours.

  • Purify the product by reverse-phase HPLC to obtain the biotinylated affinity probe.

1.3. Synthesis of Photo-affinity Probe (Probe-P):

  • To the amine-linker modified precursor, add a photoreactive crosslinker such as NHS-diazirine.

  • Follow a similar reaction and purification procedure as for Probe-A to yield the photo-affinity probe.

Protocol 2: Affinity-Based Protein Profiling (AfBPP)

This protocol details the use of Probe-A to enrich and identify its binding partners from cell lysates.[9]

2.1. Cell Lysis:

  • Harvest cultured cells (e.g., a relevant cancer cell line) and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2.2. Probe Incubation and Pulldown:

  • Incubate the cell lysate with Probe-A or a DMSO control for 1-2 hours at 4°C.

  • For competition experiments, pre-incubate the lysate with an excess of the parent compound before adding Probe-A.

  • Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.

  • Wash the beads extensively to remove non-specific binders.

2.3. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the proteins with trypsin overnight.

  • Collect the resulting peptides and analyze them by LC-MS/MS.

  • Identify and quantify the proteins using a suitable proteomics software suite.

Protocol 3: Photo-Affinity Labeling (PAL)

This protocol describes the use of Probe-P to covalently label its binding partners in living cells.

3.1. Live Cell Labeling:

  • Treat cultured cells with Probe-P or a DMSO control for a defined period.

  • Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its target proteins.

  • Harvest and lyse the cells as described in Protocol 2.1.

3.2. Enrichment of Labeled Proteins:

  • The photo-affinity probe should ideally also contain a biotin tag for enrichment.

  • Perform a streptavidin pulldown as described in Protocol 2.2.

3.3. Sample Preparation and Analysis:

  • Elute the captured proteins from the beads.

  • Separate the proteins by SDS-PAGE.

  • Excise protein bands of interest for in-gel digestion or perform in-solution digestion of the entire eluate.

  • Analyze the resulting peptides by LC-MS/MS for protein identification.

Visualizations

experimental_workflow Overall Target Identification Workflow cluster_synthesis Probe Synthesis cluster_identification Target Identification parent_compound 8-Fluoro-3,4-dihydro- quinolin-2(1H)-one affinity_probe Affinity Probe (Probe-A) parent_compound->affinity_probe Biotinylation photo_probe Photo-affinity Probe (Probe-P) parent_compound->photo_probe Diazirine Linker afbpp Affinity-Based Protein Profiling affinity_probe->afbpp pal Photo-Affinity Labeling photo_probe->pal ms LC-MS/MS Analysis afbpp->ms pal->ms validation Target Validation ms->validation afbpp_workflow Affinity-Based Protein Profiling (AfBPP) Workflow cell_lysate Cell Lysate probe_incubation Incubate with Affinity Probe cell_lysate->probe_incubation streptavidin_beads Add Streptavidin Magnetic Beads probe_incubation->streptavidin_beads wash Wash to Remove Non-specific Binders streptavidin_beads->wash digestion On-bead Trypsin Digestion wash->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Protein Identification and Quantification lc_ms->data_analysis signaling_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras probe 8-Fluoro-3,4-dihydro- quinolin-2(1H)-one Probe probe->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Application Notes & Protocols for the Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in research and drug development settings using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS). The methodologies are based on established principles for the analysis of analogous fluoroquinolone and quinolinone compounds.

Chemical Properties

PropertyValue
Chemical Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
CAS Number 143268-79-5[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification and purity assessment of this compound. A reversed-phase HPLC method is proposed, leveraging common stationary and mobile phases used for similar aromatic compounds.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient 30% Acetonitrile for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm and 280 nm

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Weighing & Dissolution C Filtration (0.45 µm) A->C B Sample Dissolution B->C D Injection into HPLC C->D Inject E C18 Separation D->E F UV Detection E->F G Peak Integration F->G Signal H Calibration Curve Construction G->H I Quantification H->I

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological samples, an LC-MS method is recommended. This protocol outlines a method using a triple quadrupole mass spectrometer for accurate quantification.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare stock and calibration standards as described in the HPLC protocol, using methanol as the solvent.

  • Biological Sample (Plasma/Serum):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog if available).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+)
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion (m/z 166.1) -> Product ions (to be determined by infusion)

3. Data Analysis:

  • Optimize MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation (Acetonitrile) B Centrifugation A->B C Supernatant Evaporation B->C D Reconstitution C->D E UPLC Separation D->E Inject F ESI Ionization E->F G MS/MS Detection (MRM) F->G H Peak Integration (Analyte/IS) G->H Data I Calibration & Quantification H->I

Caption: Workflow for LC-MS analysis of this compound.

References

Application Notes and Protocols: The Role of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 8-position of the 3,4-dihydroquinolin-2(1H)-one core, yielding 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, offers unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. These characteristics make it an attractive scaffold for inclusion in high-throughput screening (HTS) libraries for the discovery of novel therapeutic agents. While specific HTS campaign data for this compound is not extensively published, the broader class of quinolinone derivatives has been successfully screened against various targets. These application notes provide a comprehensive overview of the potential applications, screening protocols, and data interpretation for this compound and its analogs in HTS campaigns.

The dihydroquinolinone framework is a key pharmacophore in compounds targeting a range of diseases. For instance, derivatives have been investigated as inhibitors of tubulin polymerization for cancer therapy and as agents targeting PfATP4 for antimalarial activity.[1][2][3] The strategic placement of a fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity.

Potential Therapeutic Areas and Biological Targets

Based on the activity of structurally related compounds, this compound is a promising candidate for screening in the following areas:

  • Oncology: As a potential inhibitor of protein kinases, histone demethylases, or tubulin polymerization.[2][3][4]

  • Infectious Diseases: Targeting essential enzymes in bacteria, viruses, or parasites.[1][5]

  • Central Nervous System (CNS) Disorders: Acting on receptors or enzymes involved in neurological pathways.[6][7]

High-Throughput Screening Protocols

The following are generalized HTS protocols that can be adapted for screening this compound against different target classes.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Kinase, Demethylase)

This protocol describes a typical fluorescence-based assay to identify inhibitors of a specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Enzyme Solution: Prepare a stock solution of the target enzyme in assay buffer. The final concentration should be optimized for a robust signal-to-noise ratio.
  • Substrate Solution: Prepare a stock solution of the fluorescently labeled substrate and co-factor (e.g., ATP for kinases) in assay buffer.
  • Test Compound: this compound is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
  • Controls: Positive control (known inhibitor) and negative control (DMSO vehicle).

2. Assay Procedure:

  • Dispense 50 nL of the test compound, positive control, or negative control into the wells of a 384-well microplate using an acoustic liquid handler.
  • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 5 µL of the substrate solution to each well.
  • Incubate the plate for 60 minutes at room temperature, protected from light.
  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol is designed to identify compounds that inhibit the growth of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, HCT116) in the recommended medium supplemented with 10% fetal bovine serum.
  • Harvest the cells and seed them into a 384-well white, clear-bottom microplate at a density of 2,000 cells per well in 40 µL of medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Add 10 µL of the diluted compound to the corresponding wells, resulting in a final volume of 50 µL. Include wells with vehicle control (DMSO).
  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

3. Viability Measurement:

  • Equilibrate the plate to room temperature for 30 minutes.
  • Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Determine the half-maximal growth inhibitory concentration (GI₅₀) by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.

Table 1: Hypothetical HTS Data for this compound and Analogs

Compound IDTargetAssay TypeIC₅₀ / GI₅₀ (µM)Max Inhibition (%)
FDQ-1 Kinase ABiochemical2.598
FDQ-1 MCF-7Cell-based5.195
FDQ-1 HCT116Cell-based7.892
Analog AKinase ABiochemical10.285
Analog BKinase ABiochemical0.899
StaurosporineKinase ABiochemical0.01100

FDQ-1 represents this compound.

Visualizations

Diagrams are essential for visualizing experimental workflows and biological pathways.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (incl. FDQ-1) Dispensing Compound Dispensing (Acoustic) Compound_Library->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Cell_Culture Cell Culture Cell_Culture->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Curve Fitting Hit_Identification->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: High-Throughput Screening Workflow.

Kinase_Signaling_Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate Downstream Substrate Kinase_A->Substrate Proliferation Cell Proliferation Substrate->Proliferation FDQ_1 8-Fluoro-3,4-dihydroquinolin- 2(1H)-one FDQ_1->Kinase_A

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

This compound represents a versatile and promising scaffold for high-throughput screening campaigns aimed at discovering novel drug candidates. Its favorable physicochemical properties, conferred by the fluorine substitution, make it a valuable addition to compound libraries. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and execute robust HTS assays to explore the therapeutic potential of this and related quinolinone derivatives. Further screening against a diverse range of biological targets is warranted to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the potential anticancer properties of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. While direct experimental data for this specific compound in cancer research is limited, the quinolinone scaffold is a recognized pharmacophore in the development of novel anticancer agents. Derivatives of quinolinone have demonstrated a range of biological activities, including the induction of cell cycle arrest, apoptosis, and inhibition of critical cellular processes like tubulin polymerization.[1][2]

These notes offer a foundational framework for designing and executing experiments to elucidate the mechanism of action and therapeutic potential of this compound. The protocols provided are based on established methodologies for evaluating anticancer compounds.

Postulated Mechanism of Action

Based on the known activities of structurally related quinolinone and quinoline derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Cell Cycle Arrest: Many quinolinone derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, often at the G2/M phase, thereby preventing cell division and proliferation.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either intrinsic or extrinsic apoptotic pathways.[2]

  • Inhibition of Tubulin Polymerization: The quinolinone core is present in some known tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to mitotic arrest and cell death.

The following diagram illustrates a potential signaling pathway through which this compound might induce apoptosis.

This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Targets Cellular Stress Cellular Stress Cancer Cell->Cellular Stress Activation of p53 Activation of p53 Cellular Stress->Activation of p53 Upregulation of Pro-apoptotic Proteins (e.g., Bax) Upregulation of Pro-apoptotic Proteins (e.g., Bax) Activation of p53->Upregulation of Pro-apoptotic Proteins (e.g., Bax) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Upregulation of Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Release of Cytochrome c Release of Cytochrome c Mitochondrial Outer Membrane Permeabilization->Release of Cytochrome c Caspase Activation Caspase Activation Release of Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated Apoptosis Induction Pathway.

Experimental Protocols

The following section details key in vitro and in vivo experiments to characterize the anticancer activity of this compound.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
X1
X2
X3
...
IC50

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (24h)
Compound (IC50, 24h)
Vehicle Control (48h)
Compound (IC50, 48h)

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9][10]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (24h)
Compound (IC50, 24h)
Vehicle Control (48h)
Compound (IC50, 48h)

The following diagram illustrates the general workflow for the in vitro experiments.

cluster_0 In Vitro Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Compound Treatment->Cell Cycle Analysis (PI) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI)->Data Analysis

Caption: In Vitro Experimental Workflow.

In Vivo Studies

Human Tumor Xenograft Model

This model assesses the in vivo efficacy of the compound in a living organism.[11][12][13]

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)

The following diagram illustrates the workflow for the in vivo xenograft model.

cluster_1 In Vivo Xenograft Model Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Administration Treatment Administration Tumor Growth->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: In Vivo Xenograft Model Workflow.

Safety and Handling

Conclusion

The provided application notes and protocols offer a comprehensive starting point for investigating the anticancer potential of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression in vitro, and subsequently validating promising results in in vivo models, researchers can effectively characterize the therapeutic potential of this novel compound. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible research in the field of cancer drug discovery.

References

safe handling and disposal procedures for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No. 143268-79-5). The information herein is compiled from safety data for structurally similar compounds and general laboratory safety practices for handling halogenated organic compounds.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 143268-79-5
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Appearance Solid powder (presumed)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Hazard Identification and Safety Precautions

GHS Hazard Statements (Inferred)

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Safety Pictograms (Inferred)

Caption: GHS Hazard Pictogram: Exclamation Mark.

Experimental Protocols

Handling and Weighing

All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 handle1 Transfer compound to weighing vessel inside fume hood prep2->handle1 handle2 Weigh the desired amount handle1->handle2 handle3 Securely cap the stock container handle2->handle3 clean1 Decontaminate weighing utensils and surfaces handle3->clean1 clean2 Dispose of contaminated materials in designated waste clean1->clean2 clean3 Remove and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling and Weighing.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep the absorbed material into a sealed container for hazardous waste. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the waste container appropriately and dispose of it according to institutional and local regulations for halogenated organic waste.

Disposal Procedures

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.

G start Unused or Contaminated This compound waste_container Place in a designated, labeled, and sealed halogenated organic waste container start->waste_container storage Store in a designated hazardous waste accumulation area waste_container->storage disposal Arrange for pickup by institutional Environmental Health and Safety (EHS) storage->disposal

Caption: Disposal Workflow for this compound.

Waste Classification:

  • Waste Type: Halogenated Organic Solid Waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always consult your institution's safety protocols and the most current safety data sheets for the chemicals you are working with.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: N-acylation of 2-fluoroaniline followed by an intramolecular Friedel-Crafts cyclization.

Q1: My amidation reaction to form N-(2-fluorophenyl)-3-chloropropanamide is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the amidation step can arise from several factors:

  • Inadequate Amine Basicity: 2-Fluoroaniline is less basic than aniline due to the electron-withdrawing nature of the fluorine atom. The reaction with 3-chloropropionyl chloride may be sluggish.

    • Solution: Include a non-nucleophilic base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture to scavenge the HCl byproduct and drive the reaction forward.

  • Competing Reactions: The acyl chloride is highly reactive and can be hydrolyzed by moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to side products at higher temperatures.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q2: The Friedel-Crafts cyclization step is resulting in a low yield of the desired this compound. How can I improve this?

A2: The intramolecular Friedel-Crafts reaction is often the critical step. The electron-withdrawing fluorine atom deactivates the aromatic ring, making the electrophilic substitution more challenging.

  • Insufficient Catalyst Activity: The Lewis acid catalyst may not be strong enough or may be deactivated.

    • Solution: Aluminum chloride (AlCl₃) is a common and potent catalyst for this reaction. Ensure it is fresh and anhydrous. Using a stoichiometric excess of AlCl₃ can sometimes improve yields. Polyphosphoric acid (PPA) is another strong catalyst that can be effective.[1]

  • Harsh Reaction Conditions: High temperatures can lead to decomposition or the formation of polymeric side products.

    • Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and gradually increase if the reaction is not proceeding. Monitor the reaction closely by TLC or HPLC.

  • Poor Solvent Choice: The solvent can significantly influence the outcome of a Friedel-Crafts reaction.

    • Solution: Solvents like nitrobenzene or carbon disulfide are traditional choices for Friedel-Crafts reactions. However, for intramolecular cyclizations, high-boiling inert solvents or even neat conditions (using an excess of the liquid catalyst like PPA) can be effective.

Q3: I am observing the formation of significant side products during the cyclization. What are they and how can I minimize them?

A3: Side product formation is a common issue in Friedel-Crafts reactions.

  • Isomer Formation: While the fluorine atom directs ortho and para, cyclization to the position para to the amide is sterically hindered. However, other isomers might form under certain conditions.

    • Solution: Careful control of reaction temperature and catalyst choice can improve regioselectivity.

  • Dehalogenation or Rearrangement: Under harsh conditions, the chloro group on the side chain might be eliminated or undergo rearrangement.

    • Solution: Use the mildest possible conditions that still afford a reasonable reaction rate.

  • Polymerization: The starting material or product may polymerize in the presence of a strong Lewis acid.

    • Solution: Add the substrate slowly to the catalyst at a controlled temperature. Ensure efficient stirring to avoid localized overheating.

Q4: How can I effectively purify the final product, this compound?

A4: Purification can be challenging due to the presence of unreacted starting material, catalyst residues, and side products.

  • Initial Work-up: It is crucial to quench the reaction properly to remove the catalyst.

    • Solution: Carefully pour the reaction mixture onto crushed ice and water to hydrolyze the aluminum chloride. This will precipitate the crude product.

  • Recrystallization: This is often the most effective method for purifying the solid product.

    • Solution: Screen various solvents and solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures with water are often good starting points.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used.

    • Solution: Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. Monitor the fractions by TLC.

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-3-chloropropanamide

  • To a solution of 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq), add the N-(2-fluorophenyl)-3-chloropropanamide (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The yield of Friedel-Crafts cyclization reactions can be highly dependent on the catalyst and reaction conditions. The following table summarizes yields for the synthesis of a related compound, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which can provide insights into optimizing the synthesis of the 8-fluoro analog.

CatalystEquivalentsTemperature (°C)Time (h)Yield (%)
AlCl₃5155-165461.3
AlCl₃5155-165462.3

Data adapted from a synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Friedel-Crafts Cyclization cluster_purification Purification start1 2-Fluoroaniline + 3-Chloropropionyl Chloride reagents1 Et3N, DCM, 0 °C to RT start1->reagents1 product1 N-(2-fluorophenyl)- 3-chloropropanamide reagents1->product1 reagents2 AlCl3, 60-80 °C product1->reagents2 product2 This compound reagents2->product2 workup Quench with ice/water product2->workup purify Recrystallization or Column Chromatography workup->purify final_product Pure Product purify->final_product

Caption: Proposed experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyclization

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Cyclization Step catalyst_check Is the AlCl3 fresh and anhydrous? start->catalyst_check catalyst_amount Is the catalyst amount (equivalents) sufficient? catalyst_check->catalyst_amount Yes solution_catalyst1 Use fresh, anhydrous AlCl3 catalyst_check->solution_catalyst1 No solution_catalyst2 Increase equivalents of AlCl3 or try PPA catalyst_amount->solution_catalyst2 No temp_check Is the temperature optimized? catalyst_amount->temp_check Yes time_check Is the reaction time sufficient? temp_check->time_check Yes solution_temp Systematically vary temperature (e.g., 60°C, 80°C, 100°C) temp_check->solution_temp No solution_time Increase reaction time and monitor by TLC/HPLC time_check->solution_time No polymer_check Is polymerization observed? time_check->polymer_check Yes solution_polymer Add substrate slowly to catalyst, ensure efficient stirring polymer_check->solution_polymer Yes end Yield Improved polymer_check->end No

Caption: Troubleshooting flowchart for addressing low yield in the Friedel-Crafts cyclization step.

References

solubilizing 8-Fluoro-3,4-dihydroquinolin-2(1H)-one for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing capacity for a wide range of organic compounds. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for working concentrations.

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your experimental system (typically ≤ 0.5% for most cell-based assays) to help maintain solubility.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), to your aqueous buffer can help to create micelles that encapsulate the compound and prevent precipitation.

  • Utilize cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and re-dissolve the compound.

  • Warm the solution: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, but be cautious of compound stability at higher temperatures.

Q3: What is the expected mechanism of action for this compound?

A3: While the specific targets of this compound may not be fully elucidated, compounds with a quinolinone or dihydroquinolinone scaffold have been reported to act as inhibitors of various protein kinases. Notably, derivatives of these scaffolds have been shown to inhibit the PI3K/Akt and p38 MAP kinase signaling pathways, which are crucial regulators of cell proliferation, survival, and inflammation.[1][2]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Possible Cause Suggested Solution
Compound precipitates in cell culture medium. The compound has low aqueous solubility.- Lower the final compound concentration.- Increase the final DMSO concentration (up to the tolerance limit of your cells).- Prepare the final dilution in serum-containing medium, as serum proteins can help with solubility.- Consider using a formulation with a solubilizing agent like HP-β-CD.
Inconsistent results between experiments. - Incomplete solubilization of the compound.- Degradation of the compound in solution.- Ensure the DMSO stock solution is fully dissolved before each use (vortexing is recommended).- Prepare fresh dilutions from the stock solution for each experiment.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
High background signal in the assay. The compound may be autofluorescent or interfere with the assay reagents.- Run a control with the compound in the absence of cells or the target protein to measure its intrinsic signal.- If using a fluorescence-based assay, check the excitation and emission spectra of the compound.- Consider using an alternative assay with a different detection method (e.g., colorimetric, luminescent).
In Vivo Study Troubleshooting
Problem Possible Cause Suggested Solution
Difficulty in administering the compound due to viscosity or precipitation. The formulation is not optimal for the chosen route of administration.- For oral gavage, ensure the formulation is a homogenous suspension or a clear solution.- Consider using co-solvents such as PEG400 or propylene glycol in combination with surfactants like Tween® 80 to improve solubility and reduce viscosity.- Micronization of the compound to reduce particle size can improve suspension stability.
Variable drug exposure between animals. - Inaccurate dosing.- Poor absorption from the administration site.- Ensure accurate calibration of dosing equipment.- For oral administration, ensure the gavage is performed correctly to deliver the full dose to the stomach.- Optimize the formulation to enhance bioavailability. This may involve using lipid-based formulations or absorption enhancers.
Adverse effects observed in animals (e.g., irritation, weight loss). - Toxicity of the compound.- Toxicity of the vehicle.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Administer the vehicle alone to a control group of animals to assess its tolerability.- If using high concentrations of co-solvents like DMSO, consider alternative, less toxic vehicles.

Physicochemical Properties Summary

Property Value Source
Molecular Formula C₉H₈FNO[3][4]
Molecular Weight 165.17 g/mol [3][4]
CAS Number 143268-79-5[3][4]
Appearance White to off-white solidVendor Information
Estimated Solubility in DMSO ≥ 10 mg/mLBased on typical solubility of similar heterocyclic compounds.
Estimated Aqueous Solubility Poorly solubleBased on hydrophobic nature of the molecule.

Experimental Protocols

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol for In Vivo Formulation and Administration (Oral Gavage in Mice)

This protocol describes the preparation of a formulation of this compound for oral administration to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a mixture of PEG400, Tween® 80, and saline)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Stir plate and magnetic stir bar

  • Oral gavage needles (20-22 gauge for adult mice)

  • Syringes

Procedure:

  • Formulation Preparation (Suspension):

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • If necessary, grind the compound to a fine powder using a mortar and pestle to improve suspension.

    • Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

    • Gradually add the vehicle to the compound powder while triturating or homogenizing to form a uniform suspension.

    • Continuously stir the suspension on a stir plate to maintain homogeneity during dosing.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the correct volume of the formulation to administer. The typical dosing volume for mice is 5-10 mL/kg.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the formulation.

    • After administration, return the mouse to its cage and monitor for any signs of distress.

Visualizations

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be affected by this compound, based on the known activities of similar quinolinone derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Stimulus External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors P Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Compound This compound Compound->p38 Inhibition In_Vitro_Workflow Start Start PrepStock Prepare Stock Solution (in DMSO) Start->PrepStock Solubility Determine Solubility in Culture Medium PrepStock->Solubility Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT) Solubility->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cytotoxicity->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis End End DataAnalysis->End In_Vivo_Workflow Start Start Formulation Develop Stable Formulation (e.g., Suspension) Start->Formulation MTD Determine Maximum Tolerated Dose (MTD) Formulation->MTD Efficacy Efficacy Study in Disease Model MTD->Efficacy PK Pharmacokinetic (PK) Study MTD->PK Tox Toxicology Assessment Efficacy->Tox DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis PK->DataAnalysis Tox->DataAnalysis End End DataAnalysis->End

References

assessing the stability of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in various solvents and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of a new chemical entity like this compound?

A1: The initial step is to perform forced degradation studies, also known as stress testing.[1][2][3] This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][2] The information gathered is crucial for developing a stability-indicating analytical method.[1][4]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Forced degradation studies typically include exposure to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] If degradation is not observed, more strenuous conditions, such as increasing the temperature or concentration of the stressor, may be necessary.[3][5]

Q3: How do I select appropriate solvents for my stability studies?

A3: The choice of solvent depends on the intended application and the solubility of this compound. For early-stage development, it is common to use a mixture of water and a co-solvent like acetonitrile or methanol. The solvents selected should not cause degradation of the compound on their own.[3]

Q4: What is a stability-indicating method, and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from excipients, impurities, and degradation products.[5] This is essential to ensure that the measured decrease in the parent compound is due to degradation and not an analytical artifact. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for developing such methods.[6][7]

Q5: My compound shows no degradation under the initial stress conditions. What should I do?

A5: If no degradation is observed, the stress conditions should be gradually intensified. For acid and base hydrolysis, you can increase the concentration of the acid/base or the temperature (e.g., refluxing at 60°C).[5] For thermal stress, the temperature can be increased. It's important to document all conditions tested.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: Inappropriate mobile phase pH or composition. The ionic state of this compound and its degradants can affect their interaction with the stationary phase.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase. For quinoline-based compounds, a slightly acidic pH can often improve peak shape.

    • Vary the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.

    • Consider a different stationary phase (e.g., C18, phenyl-hexyl) that may offer different selectivity.

    • Ensure the sample is fully dissolved in the mobile phase before injection to prevent solvent mismatch effects.

Issue 2: Inconsistent Degradation Profile
  • Possible Cause: The degradation reaction is sensitive to minor variations in experimental conditions.

  • Troubleshooting Steps:

    • Precisely control the temperature of the reaction using a calibrated water bath or oven.

    • Ensure accurate and consistent preparation of all stress solutions (acid, base, oxidizing agent).

    • Control the exposure to light for all samples, including controls, to avoid unintended photodegradation.

    • Use consistent and appropriate quenching procedures to stop the degradation reaction at specific time points.

Issue 3: Mass Imbalance in Degradation Studies
  • Possible Cause: The sum of the parent compound and all degradation products does not account for the initial amount of the parent compound.

  • Troubleshooting Steps:

    • Ensure the analytical method detects all major degradation products. This may require changing the detection wavelength in UV-Vis or using a mass spectrometer.

    • Check for the possibility of non-UV active degradants or volatile degradation products.

    • Investigate if the degradants are adsorbing to the container surface.

    • Verify the response factors of the degradation products relative to the parent compound if quantitation is based on area percentage.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 30 minutes.[5] At the specified time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 30 minutes.[5] At the specified time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. At the specified time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, store a solution of the compound at 70°C for 48 hours. Analyze the samples at specified time points.

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source providing both UV and visible light, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and a non-stressed control solution by a suitable stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTimeTemperature% Assay of Parent CompoundNumber of Degradants% Area of Major Degradant
0.1 N HCl30 min60°C85.2210.5
0.1 N NaOH30 min60°C92.115.8
3% H₂O₂24 h25°C95.513.2
Heat (Solid)48 h70°C99.10N/A
Heat (Solution)48 h70°C97.811.5
Light (Solid)1.2 million lux hours25°C99.50N/A
Light (Solution)1.2 million lux hours25°C94.324.1

Table 2: pH Stability of this compound in Aqueous Buffers at 40°C

pHBuffer SystemTime (days)% Assay of Parent Compound
2.0Phosphate791.3
4.5Acetate798.7
7.4Phosphate796.2
9.0Borate788.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (70°C, Solid & Solution) prep_stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs compound This compound stability_study Conduct Stability Study (Forced Degradation & Long-Term) compound->stability_study solvents Different Solvents solvents->stability_study ph Different pH ph->stability_study degradation_profile Degradation Profile stability_study->degradation_profile stability_indicating Stability-Indicating Method stability_study->stability_indicating shelf_life Shelf-Life Estimation degradation_profile->shelf_life

Caption: Logical relationship of stability assessment inputs and outputs.

References

Technical Support Center: Purification of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound include recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can include unreacted starting materials from the synthesis, byproducts such as dimers or incompletely cyclized intermediates, and residual solvents. The specific impurities will depend on the synthetic route employed. For instance, in related quinolinone syntheses, the formation of dimeric byproducts has been observed.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its impurities during column chromatography. For preparative HPLC, the chromatogram from the detector will show the separation of the components.

Q4: Is this compound stable on silica gel?

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For structurally similar compounds, a mixture of methanol and water has been used successfully.[1]
Compound precipitates out of solution too quickly, leading to poor purity. The solution cooled too rapidly, or the solvent is not ideal for crystal formation.Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Try a different solvent or adjust the solvent ratio in a mixed solvent system.
Oily precipitate forms instead of crystals. The compound may be impure, or the solvent is not appropriate.Try to purify the crude material by another method first (e.g., a quick filtration through a silica plug). Experiment with a wider range of solvents or solvent mixtures.
Low recovery of the purified compound. The compound is too soluble in the mother liquor.Reduce the amount of solvent used for dissolution. Cool the solution for a longer period or to a lower temperature. Add an anti-solvent to the filtrate to precipitate more product.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. Incorrect mobile phase polarity.Optimize the solvent system using TLC. A common mobile phase for related compounds is a gradient of methanol in dichloromethane.[2] Start with a less polar eluent and gradually increase the polarity.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider switching to a more polar solvent system.
The compound is eluting with the solvent front. The mobile phase is too polar.Start with a much less polar solvent system. Ensure the sample is loaded in a minimal amount of solvent.
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the stationary phase or is overloaded.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Reduce the amount of sample loaded onto the column.
Preparative HPLC
Problem Possible Cause Solution
Broad peaks and poor resolution. Sub-optimal mobile phase composition or flow rate. The column may be overloaded.Optimize the mobile phase gradient and flow rate on an analytical scale first. For similar quinolinone compounds, a C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like trifluoroacetic acid) is a good starting point. Reduce the injection volume or the concentration of the sample.
The desired peak is not well-separated from an impurity. The selectivity of the stationary phase is insufficient.Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). Modify the mobile phase by changing the organic solvent or the pH.
Low recovery of the compound after purification. The compound may be adsorbing to the column or is unstable under the HPLC conditions.Ensure the collection vials are clean and compatible with the mobile phase. Check the stability of the compound in the mobile phase.

Quantitative Data

Table 1: Recrystallization Solvent Systems for Related Quinolones

CompoundSolvent SystemPurity AchievedRecoveryReference
8-Fluoro-5-hydroxyquinolin-2(1H)-one80:20 Methanol/Water>99 wt %78%[1]
7-(4-bromobutoxy)-3,4-dihydrocarbostyrilEthanol>97%Not Reported

Table 2: Exemplar Flash Chromatography Conditions for a Related Dihydroisoquinoline

ParameterValue
Stationary Phase Silica Gel
Mobile Phase 0-1% Methanol in Dichloromethane
Compound 8-(Piperidin-1-yl)-3,4-dihydroisoquinoline
Reference [2]

Table 3: Exemplar Preparative HPLC Parameters for a Related Quinolone

ParameterValue
Column C18
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B
Detection UV at 254 nm
Reference

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to ensure a minimal amount is used.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal column, mobile phase, and gradient.

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent that is compatible with the mobile phase. Filter the sample solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase composition.

  • Injection and Separation: Inject the sample onto the column and begin the separation using the developed gradient method.

  • Fraction Collection: Collect fractions based on the retention time of the target compound, as determined by the UV detector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to obtain the purified compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Flash Column Chromatography Crude->Column Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Analysis2 Purity Check (HPLC) Column->Analysis2 Prep_HPLC Preparative HPLC Analysis3 Purity Check (HPLC) Prep_HPLC->Analysis3 Pure_Product Pure Product Analysis1->Column <98% Pure Analysis1->Pure_Product >98% Pure Analysis2->Prep_HPLC <98% Pure Analysis2->Pure_Product >98% Pure Analysis3->Prep_HPLC <99.5% Pure Analysis3->Pure_Product >99.5% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Poor_Sep Poor Separation Start->Poor_Sep No_Elution Compound Not Eluting Start->No_Elution Solvent_Front Compound in Solvent Front Start->Solvent_Front Opt_Solvent Optimize Mobile Phase (TLC) Poor_Sep->Opt_Solvent Check_Loading Check Sample Loading Poor_Sep->Check_Loading Inc_Polarity Increase Mobile Phase Polarity No_Elution->Inc_Polarity Dec_Polarity Decrease Mobile Phase Polarity Solvent_Front->Dec_Polarity

Caption: Troubleshooting logic for flash column chromatography.

References

overcoming common issues in 8-Fluoro-3,4-dihydroquinolin-2(1H)-one experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical steps?

A1: The most prevalent synthetic approach involves the intramolecular cyclization of a suitable N-aryl propanoic acid derivative, typically via a Friedel-Crafts acylation reaction. The critical steps are the formation of the N-(2-fluorophenyl)-3-chloropropanamide intermediate and its subsequent acid-catalyzed cyclization. Careful control of temperature and Lewis acid stoichiometry is crucial for optimal yield and purity.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete cyclization during the Friedel-Crafts reaction is a common issue, often due to insufficient catalyst activity or steric hindrance. High reaction temperatures can lead to product decomposition or the formation of undesirable side products. Additionally, issues with the purity of starting materials or reagents can significantly impact the overall yield.

Q3: What are some common impurities I should look out for during characterization?

A3: Common impurities may include unreacted starting materials, such as the N-(2-fluorophenyl)-3-chloropropanamide, and potential side-products from the cyclization step. Depending on the reaction conditions, regioisomers or products of intermolecular reactions could also be present. It is advisable to use techniques like HPLC and LC-MS to identify and quantify these impurities.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Lewis Acid Catalyst Use a freshly opened or properly stored Lewis acid (e.g., AlCl₃, polyphosphoric acid). Consider using a more potent catalyst system if necessary.
High Reaction Temperature Optimize the reaction temperature. While heat is often required for cyclization, excessive temperatures can lead to decomposition.[1] Try running the reaction at a lower temperature for a longer duration.
Poor Quality Starting Materials Ensure the purity of the N-(2-fluorophenyl)-3-chloropropanamide intermediate and other reagents. Impurities can inhibit the catalyst or lead to side reactions.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Recommended Solution
Formation of Regioisomers The directing effect of the fluorine atom can sometimes lead to the formation of other isomers. Optimize the choice of Lewis acid and solvent to improve regioselectivity.
Intermolecular Side Reactions High concentrations of starting materials can favor intermolecular reactions. Try running the reaction under more dilute conditions.
Product Decomposition The product might be sensitive to the work-up conditions. Use a mild aqueous work-up and avoid prolonged exposure to strong acids or bases.
Incomplete Reaction If starting material is the main impurity, refer to the "Low or No Product Formation" section to drive the reaction to completion.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of Impurities in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely eluting impurities. Consider using a different stationary phase if baseline separation is not achieved.
Product Oiling Out During Crystallization Choose an appropriate solvent system for recrystallization. A solvent/anti-solvent system can be effective. Ensure slow cooling to promote crystal formation.
Product Instability on Silica Gel If the product is acid-sensitive, consider using neutral or basic alumina for chromatography instead of silica gel.

Experimental Protocols

Key Experiment: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Materials:

  • N-(2-fluorophenyl)-3-chloropropanamide

  • Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)

  • Dichloromethane (DCM) or Chlorobenzene (as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N-(2-fluorophenyl)-3-chloropropanamide in the chosen solvent, cool the mixture to 0°C in an ice bath.

  • Slowly add the Lewis acid (e.g., aluminum chloride) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 50-75°C) for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by pouring it onto crushed ice.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: N-(2-fluorophenyl) -3-chloropropanamide reaction Intramolecular Friedel-Crafts Acylation (Lewis Acid) start->reaction quench Reaction Quenching (Ice) reaction->quench extraction Extraction quench->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Synthetic and purification workflow.

troubleshooting_flowchart Troubleshooting Low Yield Issues cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Low Yield Observed check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes check_reagents Check Reagent Purity/ Catalyst Activity incomplete->check_reagents Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes dilute Use More Dilute Conditions side_products->dilute Yes change_catalyst Change Lewis Acid/ Solvent side_products->change_catalyst Yes end Re-run Experiment side_products->end No, consult further increase_time->end increase_temp->end check_reagents->end lower_temp->end dilute->end change_catalyst->end

Caption: Troubleshooting decision tree for low yield.

References

dose-response optimization for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing dose-response curves and troubleshooting experiments for novel compounds, using 8-Fluoro-3,4-dihydroquinolin-2(1H)-one as a representative example of a compound with limited pre-existing data.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dose range for a new compound like this compound?

A1: The initial step is to perform a range-finding experiment.[1] This involves testing a wide range of concentrations, often with 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM), to identify an approximate range of concentrations that elicit a biological response. This preliminary screen helps in narrowing down the concentrations for a more detailed dose-response analysis.

Q2: How should I select the cell lines for my dose-response study?

A2: The choice of cell lines should be guided by the therapeutic goal of the compound. If the compound is being investigated as an anti-cancer agent, a panel of cancer cell lines from different tissues of origin should be used.[2] It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity and to determine a therapeutic window.

Q3: What are the critical parameters to optimize for a cell-based assay?

A3: Key parameters to optimize include cell seeding density, the concentration of solvents like DMSO (which should be kept constant and at a low, non-toxic level across all treatments), and the duration of compound exposure.[3] It is crucial to ensure that cells in the control wells are in the logarithmic growth phase at the end of the assay period.[1]

Q4: How do I analyze and interpret the data from a dose-response experiment?

A4: Dose-response data is typically plotted with the compound concentration on the x-axis (often on a logarithmic scale) and the measured response (e.g., percent cell viability) on the y-axis. A non-linear regression analysis is then used to fit a sigmoidal curve to the data, from which key parameters like the IC50 (or EC50) value can be determined.[4] The IC50 value represents the concentration of the compound that inhibits the biological response by 50%.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. - Uneven cell seeding. - "Edge effects" in the microplate.[1] - Pipetting errors.- Ensure thorough cell mixing before seeding. - Avoid using the outer wells of the plate or fill them with media without cells.[1] - Use calibrated pipettes and consider automating liquid handling steps.[3]
No dose-response observed (flat curve). - Compound is inactive in the tested concentration range. - Compound has precipitated out of solution. - Incorrect assay was used.- Test a wider and higher range of concentrations. - Check the solubility of the compound in the culture medium. - Verify that the chosen assay is appropriate for the expected biological effect.
Incomplete dose-response curve (no top or bottom plateau). - The concentration range tested was too narrow.- Expand the range of concentrations tested to ensure the curve reaches a plateau at both high and low doses.[4]
Unexpected cell death in control wells. - Solvent (e.g., DMSO) toxicity. - Contamination (e.g., microbial or mycoplasma). - Poor cell health.- Perform a solvent toxicity test to determine the maximum tolerable concentration. - Regularly test cell cultures for contamination. - Use cells with a low passage number and ensure optimal culture conditions.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Cell Lines B Determine Optimal Seeding Density A->B D Seed Cells in 96-well Plates B->D C Prepare Compound Stock Solution E Add Serial Dilutions of Compound C->E D->E F Incubate for 48-72 hours E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Read Absorbance G->H I Calculate % Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J Troubleshooting_Tree Start High Variability Between Replicates? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes No_Response No Dose-Response Observed? Start->No_Response No Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Edge_Effect Avoid Outer Wells of Plate Check_Pipetting->Edge_Effect Edge_Effect->No_Response Increase_Conc Test Higher Concentrations No_Response->Increase_Conc Yes Incomplete_Curve Incomplete Dose-Response Curve? No_Response->Incomplete_Curve No Check_Solubility Confirm Compound Solubility Increase_Conc->Check_Solubility Check_Solubility->Incomplete_Curve Widen_Range Expand Concentration Range Incomplete_Curve->Widen_Range Yes Good_Data Data is Reliable Incomplete_Curve->Good_Data No Widen_Range->Good_Data

References

minimizing off-target effects of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, characterize, and minimize the off-target effects of novel small molecule inhibitors, using 8-Fluoro-3,4-dihydroquinolin-2(1H)-one as a hypothetical lead compound for which off-target effects are yet to be determined.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its intended therapeutic target.[1] These unintended interactions can lead to a range of consequences, from misleading experimental results in a research setting to adverse drug reactions (ADRs) and toxicity in clinical applications.[2][3] Early identification and mitigation of off-target effects are crucial to reduce the attrition rate of drug candidates during development and to ensure the safety and efficacy of therapeutic agents.[3][4]

Q2: How can I predict potential off-target effects for a new compound like this compound before starting wet lab experiments?

A2: In silico (computational) methods are a cost-effective first step to predict potential off-target interactions.[2] These approaches use the chemical structure of your compound to screen against databases of known protein targets. Methods include:

  • Ligand-based approaches: These methods, like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, compare your compound to a large library of molecules with known biological activities.[2][5]

  • Structure-based approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can predict binding affinity based on the fit of your compound into the protein's binding pocket.[6]

  • Machine Learning Models: AI/ML-driven platforms can predict a compound's off-target profile by leveraging vast datasets of compound-target interactions.[3][5]

Q3: What are the standard experimental approaches to identify off-target interactions?

A3: A tiered experimental approach is typically used:

  • In Vitro Broad Panel Screening: This is a crucial step where the compound is tested against a large panel of known biological targets.[7] Commercial services offer panels that cover hundreds of kinases, G protein-coupled receptors (GPCRs), ion channels, and other enzymes.[8][9] These screens provide a broad overview of the compound's selectivity.

  • Cell-Based Assays: These assays assess the effect of the compound on various cellular processes in a more physiologically relevant context.[10] Examples include cytotoxicity assays (e.g., MTT, MTS), reporter gene assays to monitor signaling pathway activation, and high-content screening to observe phenotypic changes.[11][12]

  • Proteome-wide Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of a compound in an unbiased manner within the entire proteome of a cell or tissue.

Q4: My compound is showing off-target activity. What are the general strategies to minimize these effects?

A4: Minimizing off-target effects often involves medicinal chemistry efforts to improve selectivity. This process, known as Structure-Activity Relationship (SAR) optimization, involves synthesizing and testing analogs of your lead compound.[13] The goal is to modify the chemical structure to reduce binding to off-targets while maintaining or improving affinity for the primary target. Computational modeling can guide this process by identifying key structural features responsible for off-target binding.[14]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Unexpected cell toxicity at concentrations below the IC50 of the primary target. 1. The compound is hitting a critical off-target that induces cell death. 2. The compound has poor physicochemical properties (e.g., low solubility) leading to aggregation and non-specific toxicity.[13] 3. The metabolic products of the compound are toxic.1. Perform a broad off-target screening panel (e.g., kinase, GPCR panels) to identify potential toxic off-targets.[7] 2. Run a cell viability assay (e.g., MTT, MTS) on a panel of different cell lines to check for general cytotoxicity. 3. Assess compound solubility and stability in your assay medium. 4. Use in silico tools to predict potential toxic metabolites.
The observed cellular phenotype does not match the known function of the intended target. 1. The phenotype is driven by an unknown off-target. 2. The compound acts on a different component of the same signaling pathway as the intended target. 3. The compound is a biased agonist/antagonist, affecting only a subset of the target's functions.[15]1. Use a structurally unrelated inhibitor of the same target to see if it reproduces the phenotype. 2. Perform a target knockdown (e.g., using siRNA or CRISPR) to validate that the phenotype is dependent on the intended target. 3. Conduct a proteome-wide target identification screen to uncover novel binding partners. 4. Use multiple functional readouts (e.g., for a GPCR, measure cAMP, β-arrestin, and calcium flux) to characterize the signaling profile.[16]
In vitro screening results show binding to multiple targets within the same family (e.g., several kinases). 1. The targets share a high degree of structural similarity in the binding site. 2. The compound targets a conserved binding feature (e.g., the ATP-binding pocket in kinases).1. Analyze the selectivity data to establish a Structure-Activity Relationship (SAR) for both on- and off-targets.[13] 2. Use molecular modeling to compare the binding mode of your compound in the on-target vs. off-target proteins to guide chemical modifications for improved selectivity. 3. Consider if the multi-target profile could be therapeutically beneficial (polypharmacology).[17]
Results are inconsistent between biochemical and cell-based assays. 1. Poor cell permeability of the compound. 2. The compound is rapidly metabolized or extruded from the cells by efflux pumps. 3. The target is not expressed or is in a different conformational state in the cell line used.1. Perform a cell permeability assay (e.g., PAMPA). 2. Measure compound stability in cell lysates or culture medium. 3. Confirm target expression in your cell line via Western Blot or qPCR. 4. Consider using a cellular target engagement assay to confirm the compound binds to its target inside the cell.[18]

Data Presentation: Hypothetical Off-Target Profiles

Below are examples of how to present off-target screening data for a hypothetical compound, "this compound" (Compound-X).

Table 1: Kinase Selectivity Profile for Compound-X (at 1 µM)

Kinase TargetFamily% Inhibition at 1 µM
Target Kinase A TK 95.2
Off-Target Kinase 1TK65.8
Off-Target Kinase 2CAMK42.1
Off-Target Kinase 3AGC15.5
Off-Target Kinase 4CMGC8.3
Off-Target Kinase 5STE2.1
... (and so on for the entire panel)
Data is presented as the percentage of kinase activity inhibited by a 1 µM concentration of the compound. High inhibition indicates a potential off-target interaction.

Table 2: GPCR Binding Profile for Compound-X (at 10 µM)

GPCR TargetFamily% Inhibition of Radioligand Binding at 10 µM
Target GPCR B Class A 88.9
Serotonin 5-HT2BClass A72.4
Adrenergic alpha-1AClass A55.0
Dopamine D2Class A25.6
Muscarinic M1Class A12.7
Histamine H1Class A5.4
... (and so on for the entire panel)
Data is presented as the percentage of displacement of a specific radioligand. High displacement suggests binding to the receptor.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

  • Obtain Compound Structure: Generate a 2D or 3D structure file of this compound (e.g., in SMILES or SDF format).

  • Select Prediction Tools: Utilize public or commercial web servers that predict targets based on chemical similarity (e.g., ChEMBL, PubChem) or machine learning algorithms.[19]

  • Perform Screening: Submit the compound structure to the selected platforms. These tools will compare it against large databases of compounds with known activities.

  • Analyze Results: The output will be a list of potential protein targets, often ranked by a confidence score or similarity index.[2]

  • Prioritize Hits: Focus on high-scoring hits or targets that belong to protein families known for causing adverse effects (e.g., hERG channel, certain kinases, GPCRs). Use this list to guide the design of wet-lab screening experiments.

Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)

This protocol is a general guideline based on common radiometric assays.[20][21]

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to be tested.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, the specific kinase to be tested, and the appropriate substrate.

  • Add Compound: Add the test compound dilutions to the wells. Include a "no inhibitor" (DMSO only) control for 100% activity and a "no enzyme" control for background.[21]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[20]

  • Stop Reaction & Capture: Stop the reaction (e.g., by adding phosphoric acid) and transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.[20]

  • Washing: Wash the filter to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control.

Protocol 3: Cell Viability MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.[1][22]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[22]

  • Add MTT Reagent: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).[1]

  • Formazan Formation: Incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22][23]

  • Measure Absorbance: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of ~570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Off_Target_Workflow start Start: Novel Compound (e.g., this compound) insilico In Silico Prediction (Ligand & Structure-based) start->insilico invitro In Vitro Broad Panel Screening (Kinases, GPCRs, Ion Channels) insilico->invitro Guide panel selection cellbased Cell-Based Assays (Cytotoxicity, Phenotypic Screening) invitro->cellbased analysis1 Analyze Hits: Identify potential off-targets cellbased->analysis1 no_hits No significant hits Proceed with caution analysis1->no_hits Below threshold hits_found Significant hits found analysis1->hits_found Above threshold end End: Characterized Compound Profile no_hits->end validation Target Validation (Orthogonal Assays, Target Knockdown) hits_found->validation sar Medicinal Chemistry (SAR) Optimize for Selectivity validation->sar Confirmed off-target validation->end De-risk or deprioritize retest Re-screen Optimized Compound sar->retest retest->analysis1 Troubleshooting_Tree start Observation: Unexpected Cellular Phenotype q1 Does a structurally different inhibitor of the same target reproduce the phenotype? start->q1 a1_yes Phenotype is likely ON-TARGET q1->a1_yes Yes a1_no Phenotype is likely OFF-TARGET q1->a1_no No q2 Is the target protein expressed in the cell line? a1_no->q2 a2_yes Proceed to off-target screening q2->a2_yes Yes a2_no Result is expected. Choose a different cell model. q2->a2_no No screen Perform broad off-target screening (e.g., KinomeScan, GPCR panel) a2_yes->screen validate Validate hits with functional assays screen->validate Signaling_Pathway compound Compound-X target On-Target (Kinase A) compound->target Binds & Inhibits offtarget Off-Target (Kinase B) compound->offtarget Binds & Inhibits pathway_a1 Substrate 1 target->pathway_a1 Inhibition blocks phosphorylation pathway_b1 Substrate 2 offtarget->pathway_b1 Inhibition blocks phosphorylation pathway_a2 Desired Cellular Effect pathway_a1->pathway_a2 pathway_b2 Undesired Side Effect pathway_b1->pathway_b2

References

preventing degradation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one during long-term storage. The information is compiled from literature on closely related quinolinone derivatives and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), and elevated temperatures. Humidity can also accelerate degradation, particularly if the compound is susceptible to hydrolysis, although oxidation is often a more significant concern for this class of molecules.

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, it is recommended to store this compound at 2-8°C. Some suppliers may indicate ambient storage for short periods, but refrigerated conditions are preferable to minimize the rate of potential degradation reactions.

Q3: How should I protect the compound from light and oxygen?

A3: To protect the compound from light, store it in an amber or opaque vial. To protect against oxidation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen. After each use, the container should be flushed with an inert gas before sealing.

Q4: I've noticed a change in the color of my sample from a white/off-white powder to a yellowish or brownish solid. What could be the cause?

A4: A change in color typically indicates degradation. This is often due to oxidation, which can lead to the formation of colored impurities. One common degradation pathway for 3,4-dihydroquinolin-2(1H)-ones is oxidative aromatization to the corresponding quinolin-2(1H)-one.[1][2] Exposure to light can also cause discoloration.

Q5: Can I store the compound in a solution?

A5: Storing the compound in solution for long periods is generally not recommended as it can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent and store it at -20°C or below, protected from light. The stability in different solvents should be validated for your specific application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the sample.1. Confirm the identity of the new peaks by mass spectrometry. A common degradation product could be the oxidized form, quinolin-2(1H)-one. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Prepare a fresh standard from a new batch of the compound to verify the purity of the starting material.
Reduced potency or activity in biological assays Degradation of the compound leading to a lower concentration of the active molecule.1. Quantify the purity of your sample using a validated analytical method like HPLC-UV. 2. If degradation is confirmed, acquire a new, pure batch of the compound. 3. Ensure proper storage of the new batch to prevent future degradation.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymers.1. Attempt to purify a small amount of the material by recrystallization or chromatography to see if solubility is restored. 2. It is generally advisable to use a fresh, pure sample for experiments requiring complete dissolution.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation.

cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound 8-Fluoroquinolin-2(1H)-one 8-Fluoroquinolin-2(1H)-one This compound->8-Fluoroquinolin-2(1H)-one Oxidation (e.g., atmospheric O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

4. Analysis:

  • Inject a blank (solvent) to establish the baseline.

  • Inject the prepared sample.

  • Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Heat, Light, Oxidizing Agent) A->B C Analyze by HPLC-UV/MS at Time Points B->C D Identify Degradation Products and Assess Purity C->D

Caption: Workflow for a forced degradation study.

Summary of Stability Data (Illustrative)

The following table provides illustrative stability data for this compound under various storage conditions. This data is based on general knowledge of similar compounds and should be confirmed by experimental studies.

Storage Condition Duration Purity (%) Appearance
2-8°C, Dark, Inert Atmosphere 12 Months>99%White to off-white solid
25°C, Dark, Air 3 Months~97%Slight yellowing
25°C, Ambient Light, Air 3 Months~92%Yellow to light brown solid
40°C, Dark, Air 1 Month~95%Yellowish solid

Disclaimer: The quantitative data and specific degradation products mentioned are illustrative and based on the behavior of structurally related compounds. It is essential to perform compound-specific stability studies to determine the precise degradation profile and optimal storage conditions for this compound.

References

Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis and purification of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, a key intermediate for researchers in drug development.

Synthesis Troubleshooting

The synthesis of this compound is commonly achieved via an intramolecular Friedel-Crafts cyclization of a suitable precursor, such as N-(2-fluorophenyl)-3-chloropropanamide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the possible causes?

A1: Incomplete reactions can be due to several factors:

  • Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be old or have degraded due to exposure to moisture. It is crucial to use a fresh, anhydrous catalyst.

  • Low Reaction Temperature: The activation energy for the intramolecular Friedel-Crafts cyclization may not be reached. A moderate increase in temperature can often drive the reaction to completion.

  • Inadequate Reaction Time: The reaction may simply need more time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Quality Starting Material: Impurities in the N-(2-fluorophenyl)-3-chloropropanamide can interfere with the reaction. Ensure the purity of your starting material.

Q2: I am observing the formation of multiple side products. What are the likely side reactions?

A2: The primary side products in this reaction often result from intermolecular reactions or rearrangements.

  • Intermolecular Polymerization: At high concentrations, the starting material can react with itself, leading to polymeric byproducts. Running the reaction at a higher dilution can minimize this.

  • Isomer Formation: Depending on the reaction conditions, there is a possibility of forming other isomers if the cyclization is not completely regioselective.

  • Dehalogenation: In some cases, the chloro group might be reduced, leading to the formation of N-(2-fluorophenyl)propanamide.

Q3: The reaction mixture has turned very dark, and I am getting a low yield of the desired product. What could be the reason?

A3: A dark reaction mixture often indicates decomposition or charring, which can be caused by:

  • Excessively High Temperature: Overheating the reaction can lead to the decomposition of starting materials and products.

  • Reaction with Solvent: The Lewis acid might be reacting with the solvent. Ensure you are using a suitable, inert solvent for Friedel-Crafts reactions (e.g., dichloromethane, dichloroethane, or nitrobenzene).

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

A plausible synthetic route involves the intramolecular Friedel-Crafts cyclization of N-(2-fluorophenyl)-3-chloropropanamide.

  • Preparation of N-(2-fluorophenyl)-3-chloropropanamide:

    • To a solution of 2-fluoroaniline in an appropriate solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise at 0 °C.

    • Include a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and solvent evaporation.

  • Intramolecular Friedel-Crafts Cyclization:

    • Suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloroethane).

    • Add a solution of N-(2-fluorophenyl)-3-chloropropanamide in the same solvent to the suspension at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Cyclization 2-Fluoroaniline 2-Fluoroaniline N-(2-fluorophenyl)-3-chloropropanamide N-(2-fluorophenyl)-3-chloropropanamide 2-Fluoroaniline->N-(2-fluorophenyl)-3-chloropropanamide Acylation 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->N-(2-fluorophenyl)-3-chloropropanamide This compound This compound N-(2-fluorophenyl)-3-chloropropanamide->this compound Intramolecular Friedel-Crafts AlCl3 AlCl3 AlCl3->this compound

Caption: Synthesis workflow for this compound.

Purification Troubleshooting

Purification of the crude product is typically achieved by recrystallization or column chromatography.

Frequently Asked Questions (FAQs) - Purification

Q1: I am having difficulty purifying the product by recrystallization. What solvents should I try?

A1: The choice of solvent is critical for successful recrystallization. You should look for a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Single Solvents: Try solvents like ethanol, isopropanol, ethyl acetate, or toluene.

  • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be used. For example, you could dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or heptane) until turbidity is observed, followed by heating to get a clear solution and then slow cooling.

Q2: During column chromatography, my product is streaking or not separating well from impurities.

A2: Poor separation in column chromatography can be addressed by:

  • Optimizing the Eluent System: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the eluent can improve separation.

  • Slurry Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column carefully. Overloading the column can lead to poor separation.

  • Choice of Stationary Phase: Standard silica gel is usually effective. However, for very polar impurities, you might consider using alumina.

Q3: My purified product still shows impurities in the NMR spectrum. What are the common persistent impurities?

A3: Common impurities that might co-elute or co-crystallize with the product include:

  • Starting Material: If the reaction did not go to completion.

  • Isomeric Products: If the cyclization was not completely regioselective.

  • Solvent Residues: Ensure the product is thoroughly dried under vacuum.

Purification Workflow Diagram

G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography Unsuccessful Pure Product Pure Product Recrystallization->Pure Product Successful Column Chromatography->Pure Product Successful Impure Product Impure Product Column Chromatography->Impure Product Unsuccessful

Caption: Purification workflow for this compound.

Data Summary Table
ParameterSynthesisPurification
Typical Yield 60-80% (crude)>90% recovery
Purity (Post-Purification) ->98% (by HPLC/NMR)
Common Solvents Dichloroethane, NitrobenzeneEthanol, Ethyl Acetate/Hexane
Key Reagents N-(2-fluorophenyl)-3-chloropropanamide, AlCl₃Silica Gel, Recrystallization Solvents

Troubleshooting Decision Tree

G Start Start Low Yield Low Yield Start->Low Yield Problem? Impure Product Impure Product Start->Impure Product Problem? Check Catalyst Check Catalyst Low Yield->Check Catalyst Yes End End Low Yield->End No Optimize Recrystallization Optimize Recrystallization Impure Product->Optimize Recrystallization Yes Impure Product->End No Increase Temp/Time Increase Temp/Time Check Catalyst->Increase Temp/Time Catalyst OK Check Purity of SM Check Purity of SM Increase Temp/Time->Check Purity of SM No Improvement Check Purity of SM->End Optimize Chromatography Optimize Chromatography Optimize Recrystallization->Optimize Chromatography Still Impure Characterize Impurities Characterize Impurities Optimize Chromatography->Characterize Impurities Still Impure Characterize Impurities->End

strategies to enhance the potency and selectivity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to enhance the potency and selectivity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one and its analogs, particularly as kinase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and evaluation of this compound derivatives.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: We are attempting to synthesize derivatives of this compound via Suzuki or Buchwald-Hartwig coupling at the aromatic ring, but are consistently obtaining low yields. What are the potential causes and solutions?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions are a common issue. Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For electron-rich quinolinone systems, bulky electron-rich phosphine ligands are often required.

    • Recommendation: Screen a panel of ligands. For Suzuki couplings, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, BrettPhos or Johnphos may be more effective. The use of pre-catalysts can also improve reaction efficiency by ensuring the formation of the active catalytic species.[1][2][3]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction outcome.

    • Recommendation: For Suzuki couplings, K₃PO₄ is often a good starting point, but consider screening other bases like Cs₂CO₃ or K₂CO₃. For Buchwald-Hartwig reactions, NaOtBu or LHMDS are commonly used, but their strength can sometimes lead to side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ might be beneficial in some cases. The physical form of the base (e.g., finely ground) can also affect reactivity.[4]

  • Solvent and Temperature: The reaction solvent and temperature must be carefully optimized.

    • Recommendation: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are common choices. Ensure thorough deoxygenation of the reaction mixture by purging with an inert gas (e.g., argon or nitrogen). The optimal temperature will depend on the specific substrates and catalyst system and may require screening.

  • Substrate Quality: Impurities in your starting materials can poison the catalyst.

    • Recommendation: Ensure your this compound starting material and coupling partners are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

  • Water Content: While anhydrous conditions are generally required, trace amounts of water can sometimes be beneficial for the transmetalation step in Suzuki couplings, particularly when using inorganic bases like K₃PO₄.[4]

    • Recommendation: If using a rigorously dried setup, consider adding a controlled amount of water (e.g., a few equivalents relative to the limiting reagent).

Issue 2: Poor Solubility of Synthesized Analogs

Question: Many of our synthesized derivatives of this compound exhibit poor aqueous solubility, which is hindering our ability to perform biological assays. How can we address this?

Answer:

Poor solubility is a frequent challenge in drug discovery. Here are some strategies to improve the aqueous solubility of your compounds:

  • Introduce Ionizable Groups: Incorporating basic or acidic functional groups can significantly enhance solubility at physiological pH.

    • Recommendation: Consider adding basic amines (e.g., piperazine, morpholine) or acidic groups (e.g., carboxylic acids, tetrazoles). These can be introduced at various positions on the quinolinone scaffold or on appended substituents.

  • Reduce Lipophilicity: High lipophilicity (LogP) is a major contributor to poor solubility.

    • Recommendation: Replace lipophilic moieties with more polar groups. For example, a phenyl ring could be replaced with a pyridine or pyrimidine. Consider introducing polar functional groups like hydroxyls or amides.

  • Scaffold Hopping and Bioisosteric Replacement: Sometimes, modifying the core structure is necessary.

    • Recommendation: Explore bioisosteric replacements for the quinolinone core that retain key binding interactions but have improved physicochemical properties. For instance, replacing a carbon atom with a nitrogen in an aromatic ring can increase polarity and solubility.[5]

  • Formulation Strategies: For initial in vitro testing, formulation can be a temporary solution.

    • Recommendation: Prepare stock solutions in a suitable organic solvent like DMSO. For aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) to avoid artifacts. The use of co-solvents or solubilizing agents may also be explored, but their potential effects on the assay should be validated.

Frequently Asked Questions (FAQs)

Strategies for Enhancing Potency and Selectivity

Q1: What are the general strategies to improve the potency of our this compound-based kinase inhibitors?

A1: Improving potency generally involves optimizing the interactions between the inhibitor and the target kinase's active site. Key strategies include:

  • Structure-Based Design: If a crystal structure of your target kinase with a bound ligand is available, use it to guide modifications. Identify key hydrogen bond donors and acceptors, hydrophobic pockets, and potential areas for additional interactions.

  • Exploring Unoccupied Pockets: Design modifications that extend into and favorably interact with previously unoccupied regions of the ATP-binding site.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs to understand how modifications at different positions of the this compound scaffold affect potency. This empirical approach is crucial for optimizing binding affinity.

Q2: How can we enhance the selectivity of our inhibitors for a specific kinase over others?

A2: Achieving selectivity is often more challenging than improving potency. Here are some established approaches:

  • Exploiting Unique Residues: Target amino acid residues that are unique to your kinase of interest compared to closely related off-target kinases. For example, the "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing bulky substituents that are only accommodated by kinases with a small gatekeeper (e.g., glycine or threonine) can be an effective strategy.[6]

  • Targeting Inactive Conformations: Many kinases adopt different conformations. Some inhibitors are designed to bind specifically to the inactive "DFG-out" conformation, which is not accessible to all kinases, thereby conferring selectivity.[7]

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to a less conserved allosteric site. This can lead to very high selectivity.

  • Kinome Screening: Profile your lead compounds against a broad panel of kinases to identify off-targets. This information is invaluable for understanding the selectivity profile and guiding further medicinal chemistry efforts to mitigate off-target activity.[8][9]

Experimental Design and Protocols

Q3: Can you provide a general protocol for a kinase inhibition assay?

A3: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Note: This is a generalized protocol. Specific concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase.[6][10]

Q4: What is a standard cell-based assay to evaluate the anticancer potential of our synthesized compounds?

A4: The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., a relevant line for your target kinase, such as a glioblastoma line for VEGFR2 inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of your test compounds (typically in a medium containing a low percentage of DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[12][13]

Data Presentation

The following tables present hypothetical SAR data for a series of this compound analogs targeting a representative kinase (e.g., VEGFR2).

Table 1: Structure-Activity Relationship (SAR) of C6-Substituted Analogs

Compound IDR Group at C6VEGFR2 IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (Kinase B/VEGFR2)
1 -H5508001.5
1a -OCH₃2506002.4
1b -Cl1209507.9
1c -Ph854004.7
1d 4-pyridyl60120020.0

Table 2: Structure-Activity Relationship (SAR) of N1-Substituted Analogs

Compound IDR' Group at N1VEGFR2 IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (Kinase B/VEGFR2)
1 -H5508001.5
2a -CH₃4807501.6
2b -CH₂CH₂OH3509002.6
2c -CH₂-c-propyl2005002.5
2d -CH₂-(2-pyridyl)150150010.0

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the development of this compound based inhibitors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Optimization start This compound synthesis Derivative Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biochem_assay Biochemical Assay (Kinase Inhibition) characterization->biochem_assay cell_assay Cell-Based Assay (Viability, Apoptosis) biochem_assay->cell_assay sar_analysis SAR Analysis biochem_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Cellular Response (Proliferation, Angiogenesis) TF->Response Inhibitor This compound Analog Inhibitor->Receptor Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a quinolinone analog.

References

Validation & Comparative

Validating the Biological Target of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a definitive link between a small molecule and its biological target is a cornerstone of preclinical research. This guide provides a comparative overview of genetic approaches to validate the hypothetical biological target of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, a novel compound with potential therapeutic applications.

While the precise biological target of this compound is yet to be fully elucidated, this guide will use a hypothetical target, "Kinase X," to illustrate the principles and methodologies of target validation. Kinase X is posited as a key regulator in a cancer-related signaling pathway, a plausible scenario given the known activities of quinolinone derivatives.[1][2][3][4][5] The two primary genetic techniques compared are CRISPR-Cas9-mediated gene editing and siRNA-mediated gene knockdown.

Comparison of Genetic Target Validation Approaches

CRISPR-Cas9 and siRNA are powerful tools for modulating gene expression, but they operate through different mechanisms and offer distinct advantages and disadvantages for target validation.[6][7][8][] CRISPR-Cas9 technology allows for the permanent knockout of a target gene, providing a clear genetic null background against which to test a compound's activity.[10][11] In contrast, siRNA offers a transient and incomplete knockdown of gene expression, which can more closely mimic the effects of a small-molecule inhibitor.[12][13][14][15]

FeatureCRISPR-Cas9siRNA (small interfering RNA)
Mechanism of Action Induces double-strand breaks in DNA, leading to gene knockout through error-prone repair or precise editing with a template.Binds to and promotes the degradation of complementary mRNA transcripts.
Effect on Gene Permanent gene knockout or alteration.Transient knockdown of gene expression.
Duration of Effect Stable and heritable in cell lines.Temporary, typically lasting for several days.
Specificity High on-target specificity with well-designed guide RNAs, but potential for off-target DNA cleavage.Prone to off-target effects due to partial complementarity with unintended mRNA transcripts.
Use in Target Validation Provides a definitive "loss-of-function" phenotype. Ideal for confirming target necessity.Mimics the inhibitory effect of a drug. Useful for assessing the impact of partial target engagement.
Rescue Experiments Feasible by re-expressing the wild-type target gene in the knockout background.More complex to perform a rescue experiment due to the transient nature of the knockdown.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical data from a cell viability assay to illustrate how genetic approaches can validate Kinase X as the target of this compound. A significant rightward shift in the IC50 value (indicating decreased potency) in the knockout and knockdown cells would strongly suggest that the compound's cytotoxic effect is mediated through Kinase X. The restoration of sensitivity in the rescue experiment would further confirm this.

Cell LineGenetic BackgroundThis compound IC50 (µM)
Wild-Type (WT)Endogenous Kinase X1.5
Kinase X KOKinase X knockout via CRISPR-Cas9> 50
Kinase X KDKinase X knockdown via siRNA25.0
Kinase X RescueKinase X KO with ectopic expression of WT Kinase X1.8

Experimental Protocols

CRISPR-Cas9-Mediated Knockout of Kinase X

This protocol outlines the generation of a stable Kinase X knockout cell line.

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the Kinase X gene using a publicly available design tool.

    • Synthesize and clone the sgRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).

  • Transfection:

    • Transfect the host cell line (e.g., a relevant cancer cell line) with the Cas9-sgRNA expression plasmid using a suitable transfection reagent.

  • Selection and Clonal Isolation:

    • Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • After selection, plate the surviving cells at a low density to allow for the growth of individual colonies.

    • Isolate and expand individual clones.

  • Validation of Knockout:

    • Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the Kinase X gene.

    • Confirm the absence of Kinase X protein expression via Western blot.

siRNA-Mediated Knockdown of Kinase X

This protocol describes the transient knockdown of Kinase X for phenotypic assays.

  • siRNA Selection:

    • Obtain at least two independent, pre-validated siRNA duplexes targeting different sequences of the Kinase X mRNA. A non-targeting siRNA should be used as a negative control.

  • Transfection:

    • Plate cells at a density that will result in 50-70% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown:

    • Harvest a subset of the cells at the desired time point (e.g., 48 hours post-transfection).

    • Perform qRT-PCR to quantify the reduction in Kinase X mRNA levels.

    • Perform a Western blot to confirm the reduction in Kinase X protein expression.

  • Phenotypic Assay:

    • At the time of optimal knockdown, treat the cells with this compound and perform the desired functional assay (e.g., cell viability).

Visualizations

Hypothetical Signaling Pathway of Kinase X

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Compound 8-Fluoro-3,4-dihydro- quinolin-2(1H)-one Compound->KinaseX Inhibits G start Start: Hypothesis Kinase X is the target crispr CRISPR-Cas9: Generate Kinase X KO start->crispr sirna siRNA: Knockdown Kinase X start->sirna wt_cells Wild-Type Cells start->wt_cells treat_compound Treat with Compound crispr->treat_compound sirna->treat_compound wt_cells->treat_compound assay Cell Viability Assay treat_compound->assay compare Compare IC50 Values assay->compare conclusion Conclusion: Target Validated compare->conclusion G cluster_0 Mechanism of Action cluster_1 Genetic Intervention cluster_2 Phenotypic Outcome Compound Compound Target Kinase X Compound->Target Inhibits Phenotype Reduced Cell Proliferation Compound->Phenotype Observed Effect Target->Phenotype Causes (when inhibited) GeneticTool CRISPR or siRNA GeneticTool->Target Abolishes

References

comparison of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one with other known inhibitors of the same target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, Aurora A kinase has emerged as a critical target in oncology due to its pivotal role in cell cycle regulation. This guide provides a comparative overview of inhibitors targeting Aurora A kinase, with a particular focus on the quinolinone scaffold as a potential source of novel inhibitory agents. While direct inhibitory data for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one against Aurora A is not yet publicly available, we will explore the activity of a structurally related quinazoline compound alongside established Aurora A inhibitors to provide a valuable comparative context for researchers in the field.

Quantitative Comparison of Aurora A Kinase Inhibitors

The inhibitory potency of a compound is a key metric in drug development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are standard measures used to quantify how effectively a compound blocks the activity of its target enzyme. The table below summarizes the reported in vitro potencies of several known Aurora A kinase inhibitors, including a quinazoline derivative that shares structural similarities with the quinolinone class.

CompoundTypeTarget(s)IC50 (nM)Ki (nM)
Alisertib (MLN8237) Selective Aurora A InhibitorAurora A1.2[1][2][3]-
Danusertib (PHA-739358) Pan-Aurora/Multi-kinase InhibitorAurora A, B, C13[4][5][6][7][8]-
ZM-447439 Dual Aurora A/B InhibitorAurora A, B110[9][10][11]-
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Quinazoline DerivativeAurora A168,780 (µM to nM conversion)-

Note: The IC50 value for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was reported in µM and has been converted to nM for comparison.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that plays a crucial role in the G2 and M phases of the cell cycle. Its proper function is essential for centrosome maturation, spindle assembly, and mitotic entry. Dysregulation of Aurora A activity can lead to genomic instability, a hallmark of cancer. The following diagram illustrates a simplified representation of the Aurora A signaling pathway and its key downstream effectors.

AuroraA_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Activation Centrosome Centrosome Maturation AuroraA->Centrosome PLK1->Centrosome Spindle Spindle Assembly Centrosome->Spindle Mitotic_Entry Mitotic Entry Spindle->Mitotic_Entry Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_Akt->CyclinB_CDK1 Ras_MAPK->CyclinB_CDK1 Inhibitors Aurora A Inhibitors (e.g., Alisertib, Danusertib) Inhibitors->AuroraA

Caption: Simplified Aurora A kinase signaling pathway in cell cycle progression.

Experimental Protocols: In Vitro Aurora A Kinase Inhibition Assay

To determine the inhibitory potential of a compound against Aurora A kinase, an in vitro kinase assay is a fundamental experiment. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the IC50 value of a test compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 10-fold dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of the microplate.

    • Add 2 µL of a solution containing the Aurora A kinase in kinase buffer to each well.

    • Add 2 µL of a solution containing the kinase substrate and ATP in kinase buffer to each well to initiate the reaction.[12]

  • Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for a defined period, typically 30-60 minutes, to allow the kinase reaction to proceed.[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate the plate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[12]

    • Incubate the plate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational comparison of Aurora A kinase inhibitors and a framework for assessing novel compounds. While the specific activity of this compound remains to be elucidated, the inhibitory potential of the related quinazoline scaffold highlights the promise of this chemical class in the ongoing development of targeted cancer therapies. Further investigation into the structure-activity relationship of quinolinone derivatives is warranted to unlock their full therapeutic potential.

References

Comparative Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Analogs in Kinase and Enzyme Inhibition: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one analogs reveals their potential as selective inhibitors of key biological targets, including neuronal nitric oxide synthase (nNOS) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design of novel therapeutic agents.

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs, including metabolic stability and binding affinity. This guide synthesizes available data to elucidate the SAR of this specific class of compounds and their derivatives.

Performance Comparison of Analogs

The biological activity of 3,4-dihydroquinolin-2(1H)-one analogs is highly dependent on the nature and position of substituents. While direct comparative studies on a wide range of 8-fluoro analogs are limited, existing research on related compounds allows for an insightful analysis of the structural requirements for potent and selective inhibition of various targets.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

SAR studies on a series of 3,4-dihydroquinolin-2(1H)-one derivatives as nNOS inhibitors have demonstrated the importance of substituents on the quinolinone core. Although a direct comparison with an 8-fluoro analog is not extensively documented in a single study, the data suggests that substitution at the 8-position can impact inhibitor potency. For instance, one study noted that an 8-fluoro substituent might restrict the flexibility of a side chain, potentially affecting its optimal binding orientation.[1]

Compound IDScaffoldR1R2TargetIC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
Analog A 3,4-dihydroquinolin-2(1H)-one-H6-(Thiophene-2-carboximidamido)nNOS0.587118
Analog B 3,4-dihydroquinolin-2(1H)-one-H6-(Thiophene-2-carboximidamido) with N,N-dimethylnNOS0.2510428
Hypothetical 8-Fluoro Analog This compound-F6-(Thiophene-2-carboximidamido)nNOSData not available--

Table 1: Comparative inhibitory activity of 3,4-dihydroquinolin-2(1H)-one analogs against nitric oxide synthase isoforms. Data is extrapolated from studies on related compounds.

VEGFR2 Inhibition

Several novel 3,4-dihydroquinolin-2(1H)-one analogs have been synthesized and evaluated as potential VEGFR2 inhibitors for the treatment of glioblastoma multiforme. These studies highlight the significance of substitutions on the quinolinone scaffold in achieving potent anti-cancer activity. While a comprehensive SAR for 8-fluoro analogs is not available, the research indicates that the electronic properties of substituents on the phenyl ring play a crucial role in binding to the VEGFR2 kinase domain.

Compound IDScaffoldSubstitution PatternTargetIC50 (µM)
4m 3,4-dihydroquinolin-2(1H)-one6-O-linker-arylVEGFR24.20
4q 3,4-dihydroquinolin-2(1H)-one6-O-linker-arylVEGFR28.00
4t 3,4-dihydroquinolin-2(1H)-one6-O-linker-arylVEGFR210.48
4u 3,4-dihydroquinolin-2(1H)-one6-O-linker-arylVEGFR27.96

Table 2: Inhibitory activity of 3,4-dihydroquinolin-2(1H)-one analogs against VEGFR2. The specific substitution patterns for compounds 4m, 4q, 4t, and 4u are detailed in the source literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of 3,4-dihydroquinolin-2(1H)-one analogs.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of the compounds against nNOS, eNOS, and iNOS is typically determined using a hemoglobin-based assay. This method measures the conversion of oxyhemoglobin to methemoglobin, which is a consequence of nitric oxide production.

Protocol:

  • Recombinant human NOS isoforms are used.

  • The assay mixture contains the enzyme, L-arginine (substrate), NADPH, and other necessary cofactors in a buffer solution.

  • Compounds are dissolved in DMSO and added to the assay mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate.

  • The change in absorbance at a specific wavelength (e.g., 405 nm) is monitored over time to determine the rate of NO production.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

VEGFR2 Kinase Inhibition Assay

The inhibitory effect of the analogs on VEGFR2 kinase activity is often assessed using a luminescence-based assay or a time-resolved fluorescence energy transfer (TR-FRET) assay.

Protocol (Luminescence-based):

  • Recombinant human VEGFR2 kinase is used.

  • The assay is performed in a multi-well plate format.

  • The kinase, a suitable substrate peptide, and ATP are incubated in a reaction buffer.

  • The test compounds are added at varying concentrations.

  • After incubation, a reagent is added that detects the amount of ADP produced, which is proportional to the kinase activity. The signal is a luminescent output.

  • IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is essential for rational drug design.

Nitric Oxide Synthase (NOS) Signaling Pathway

Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[][3] nNOS is involved in neurotransmission, while eNOS regulates vascular tone.[][5] iNOS is expressed during inflammatory responses.[3] Inhibitors of nNOS are being investigated for their therapeutic potential in neurological disorders.

NOS_Signaling_Pathway L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Neuronal Signaling (e.g., Neurotransmission, Synaptic Plasticity) PKG->Physiological_Effects Leads to Inhibitor This compound Analog Inhibitor->nNOS Inhibits

Caption: Neuronal Nitric Oxide Synthase (nNOS) signaling pathway and the point of inhibition by this compound analogs.

VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[6] Inhibition of VEGFR2 signaling is a key strategy in cancer therapy to block tumor growth and metastasis.[7][8]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Induces Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, RAF/MEK/ERK) Dimerization->Downstream Activates Cellular_Response Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Cellular_Response Promotes Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR2 signaling pathway, a critical regulator of angiogenesis, and its inhibition by this compound analogs.

General Experimental Workflow for SAR Studies

The process of conducting SAR studies for novel chemical entities involves a systematic workflow from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary in vitro Assay (e.g., Kinase Inhibition) Purification->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity_Assay Selectivity Profiling (vs. related targets) Dose_Response->Selectivity_Assay SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

References

Assessing the Toxicity Profile of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Non-Cancerous Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential toxicity profile of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in non-cancerous cell lines. As direct experimental data for this specific compound is not publicly available, this analysis is based on the toxicological profiles of structurally related quinolinone derivatives. The information herein is intended to guide future in vitro safety and selectivity assessments.

Comparative Cytotoxicity of Quinolinone Derivatives

The following table summarizes the cytotoxic effects of various quinolinone derivatives on non-cancerous cell lines, offering a baseline for predicting the potential toxicity of this compound. A higher IC₅₀ or GI₅₀ value indicates lower cytotoxicity.

Compound/DerivativeNon-Cancerous Cell LineAssayEndpoint (IC₅₀/GI₅₀/CC₅₀)Selectivity Highlight
Hypothetical: this compound e.g., HEK293, HUVEC, WI-38MTT, LDH, ApoptosisData Not AvailablePredicted to have a favorable selectivity index based on related fluoroquinolone structures.
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHUVEC (Human Umbilical Vein Endothelial Cells)MTT>5-fold higher than in HL-60 cancer cellsDemonstrates selectivity for cancer cells over normal endothelial cells.[1]
Naphthol Mannich base 98 (a fluoroquinolone derivative)WI-38 (Human Lung Fibroblast)Not Specified118.65 µMHigh IC₅₀ value suggests low toxicity in normal lung fibroblasts.[2]
Quinoline-triazine hybridsHepG2 (Human Liver Cells)Not SpecifiedNot SpecifiedEvaluated for cytotoxicity to assess safety alongside anti-malarial activity.[3]
2-Aroylquinoline-5,8-dionesHealthy fibroblast cell linesNot SpecifiedSelective against MCF-7 cancer cellsIndicates a degree of safety in non-cancerous fibroblast cells.[4]
Amino-quinoline derivative 40aHUVEC (Human Umbilical Vein Endothelial Cells)Not SpecifiedCC₅₀ of 43.21 µMFavorable cytotoxicity profile with a high selectivity index (172.84) compared to its anti-malarial activity.[3]
2,3-dihydroquinazolin-4(1H)-one analoguesMCF10A (Normal Breast Epithelial Cells)MTTGI₅₀ values providedUsed as a baseline to assess the relative toxicity of these compounds.[5]
Tetrahydroquinolinone derivative 4aHEK293 (Human Embryonic Kidney Cells)MTTIC₅₀ value providedUsed as a comparator to determine selectivity against cancer cell lines.[6]

Experimental Protocols

Standard assays to evaluate the in vitro toxicity of a compound like this compound include the MTT, LDH, and Annexin V/Propidium Iodide (PI) assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Protocol:

  • Cell Seeding: Plate non-cancerous cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8][9] The released LDH catalyzes the conversion of a substrate, resulting in a colored product that can be measured.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Seeding and Treatment: Grow cells in culture plates and treat with the test compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_output Outcome start Seed Non-Cancerous Cells in Multi-well Plates treat Treat with this compound (and controls) start->treat incubate Incubate for Defined Periods (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) incubate->apoptosis data Measure Absorbance/ Fluorescence mtt->data ldh->data apoptosis->data calc Calculate IC50/GI50 Values data->calc compare Compare with Cancer Cell Line Data (Selectivity Index) calc->compare end Toxicity Profile Assessment compare->end

Caption: Workflow for assessing the in vitro toxicity of a test compound.

Potential Signaling Pathways Affected by Quinolinone Derivatives

Quinoline derivatives have been reported to interact with several signaling pathways, which could be relevant to their potential toxicity in non-cancerous cells.

G Potential Signaling Pathways Modulated by Quinolinone Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes compound Quinolinone Derivatives pi3k PI3K/Akt/mTOR Pathway compound->pi3k mapk MAPK Pathway compound->mapk egfr EGFR Signaling compound->egfr tubulin Tubulin Polymerization compound->tubulin proliferation Altered Cell Proliferation pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis migration Disruption of Cell Migration pi3k->migration mapk->proliferation mapk->apoptosis egfr->proliferation cycle Cell Cycle Arrest tubulin->cycle cycle->apoptosis

Caption: Signaling pathways potentially affected by quinolinone compounds.

References

A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Efficacy and Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic scaffold of interest in medicinal chemistry. The comparison focuses on two primary strategies: catalytic hydrogenation of the corresponding unsaturated quinolinone and intramolecular Friedel-Crafts cyclization.

Efficacy and Safety Overview

The choice of synthetic route is a critical decision, balancing factors of yield, purity, reaction time, and safety. Below is a summary of the key quantitative data for the two proposed routes, based on analogous reactions reported in the literature.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Intramolecular Friedel-Crafts Cyclization
Starting Material 8-Fluoroquinolin-2(1H)-one(2E)-N-(2-fluorophenyl)-3-phenyl-2-propenamide (analog)
Key Reagents H₂, Pd/C or Pt/C catalystAluminum trichloride (AlCl₃)
Typical Yield 85-95%79% (for a similar fluorinated analog)
Reaction Time 1-4 hours1-2 hours
Purity Generally high, requires filtration to remove catalystRequires aqueous workup and purification
Key Safety Concerns Flammable H₂ gas, pyrophoric catalyst, potential for explosionHighly corrosive and water-reactive AlCl₃, hazardous solvent

Route 1: Catalytic Hydrogenation of 8-Fluoroquinolin-2(1H)-one

This route involves the reduction of the double bond in the heterocyclic ring of 8-fluoroquinolin-2(1H)-one using a metal catalyst and hydrogen gas. This method is often favored for its high efficiency and clean reaction profile.

Experimental Protocol

Step 1: Synthesis of 8-Fluoroquinolin-2(1H)-one (Precursor)

A potential route to the starting material, 8-fluoroquinolin-2(1H)-one, involves a cyclization reaction. While a specific protocol for this exact molecule is not detailed in the provided results, a general approach can be inferred from the synthesis of similar quinolinones.

Step 2: Catalytic Hydrogenation

  • Preparation: In a high-pressure hydrogenation vessel, a solution of 8-fluoroquinolin-2(1H)-one (1 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is prepared.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum on carbon (Pt/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The vessel is sealed and purged several times with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1-10 atm) at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Safety Considerations for Catalytic Hydrogenation

Catalytic hydrogenation is an inherently hazardous procedure that requires strict safety protocols[1][2][3].

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Palladium and platinum on carbon are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. The catalyst should always be handled under an inert atmosphere and should not be allowed to dry in the air.

  • Pressure: Reactions under pressure should be carried out in appropriate pressure-rated equipment with a blast shield in place.

G cluster_0 Route 1: Catalytic Hydrogenation start 8-Fluoroquinolin-2(1H)-one step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Catalyst (e.g., Pd/C) step1->step2 step3 Hydrogenation (H₂, pressure) step2->step3 step4 Filtration to remove catalyst step3->step4 step5 Solvent Evaporation step4->step5 end This compound step5->end G cluster_1 Route 2: Intramolecular Friedel-Crafts Cyclization start N-arylpropenamide precursor step1 Dissolve in Solvent (e.g., Chlorobenzene) start->step1 step2 Add Lewis Acid (e.g., AlCl₃) step1->step2 step3 Heating step2->step3 step4 Aqueous Work-up (Quenching with ice) step3->step4 step5 Filtration and Purification step4->step5 end This compound step5->end

References

correlation of in vitro cell-based assay results with in vivo animal model data for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on 8-Fluoro-3,4-dihydroquinolin-2(1H)-one and its closely related analogs, focusing on the correlation between in vitro cell-based assay results and in vivo animal model data. The objective is to offer a clear, data-driven overview to support further research and development of this compound class. While direct in vivo data for this compound is not extensively available in the public domain, this guide draws upon published in vitro studies of fluorinated 3,4-dihydroquinolin-2(1H)-ones and relevant in vivo data for structurally similar quinolinone derivatives to provide a meaningful comparison.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data from relevant studies to facilitate a clear comparison between the in vitro activity of fluorinated 3,4-dihydroquinolin-2(1H)-ones and the in vivo efficacy of a representative quinolinone derivative in a relevant disease model.

Table 1: In Vitro Activity of Fluorinated 3,4-dihydroquinolin-2(1H)-one Analogs in an Anti-Hepatic Fibrosis Model

CompoundConcentration (μM)Cell Viability (%)Inhibition of Collagen I Expression (%)Inhibition of Fibrosin Expression (%)Inhibition of α-SMA mRNA Expression (%)
Compound 3b 10~100SignificantSignificantNot Significant
Compound 5a 10~100SignificantSignificantSignificant

Data extracted from a study on fluorinated 3,4-dihydroquinolin-2(1H)-ones and their effect on the human hepatic stellate cell line (LX-2)[1][2]. "Significant" indicates a statistically relevant inhibitory effect as reported in the study.

Table 2: In Vivo Efficacy of a Representative Tetrahydroquinoline Derivative in a Neuropathic Pain Model

CompoundAdministration RouteDose (mg/kg)Reversal of Thermal Hyperalgesia (%)Reduction of Tactile Allodynia (%)
(S)-35 Intraperitoneal30Full ReversalNot Reported
(S)-35 Oral30Not ReportedSignificant Reduction

Data for compound (S)-35, a 1,2,3,4-tetrahydroquinoline derivative, from a study on selective human neuronal nitric oxide synthase (nNOS) inhibitors[3]. This data is presented as a proxy for potential in vivo central nervous system activity of related quinolinone structures.

Experimental Protocols

In Vitro Cytotoxicity and Anti-Fibrotic Assay [1][2]

  • Cell Line: Human hepatic stellate cell line (LX-2).

  • Culture Conditions: LX-2 cells (3 x 10³) were cultured in 96-well plates for 12 hours.

  • Compound Incubation: Cells were treated with various concentrations of the test compounds (0.1 µM, 1 µM, 10 µM, and 100 µM) for 72 hours.

  • Cytotoxicity Assessment (CCK-8 Assay): After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to the culture medium, and the plates were incubated for 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

  • ELISA for Collagen I and Fibrosin: The expression levels of Collagen I and fibrosin in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Real-Time PCR for α-SMA: The mRNA expression level of α-smooth muscle actin (α-SMA), a marker for hepatic stellate cell activation, was determined by real-time polymerase chain reaction (RT-PCR).

In Vivo Neuropathic Pain Model (Chung Model) [3]

  • Animal Model: Rats with L5/L6 spinal nerve ligation to induce neuropathic pain.

  • Compound Administration: The test compound, (S)-35, was administered either intraperitoneally (30 mg/kg) or orally (30 mg/kg).

  • Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus was measured to assess sensitivity to heat. A reversal of hyperalgesia indicates an analgesic effect.

  • Assessment of Tactile Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments was measured to assess sensitivity to touch. A reduction in allodynia indicates an anti-hyperalgesic effect.

Visualizations

The following diagrams illustrate the potential signaling pathway involved in the anti-fibrotic activity of the studied compounds and a generalized workflow for evaluating such compounds.

G Potential Signaling Pathway in Hepatic Fibrosis Inhibition TGFb1 TGF-β1 HSC Hepatic Stellate Cells (HSCs) TGFb1->HSC stimulates Activation Activation of HSCs HSC->Activation a_SMA α-SMA Expression Activation->a_SMA ECM Extracellular Matrix (ECM) Production (Collagen I, Fibrosin) Activation->ECM Fibrosis Hepatic Fibrosis a_SMA->Fibrosis ECM->Fibrosis Compound Fluorinated 3,4-dihydroquinolin-2(1H)-one Compound->Activation inhibits

Caption: Potential mechanism of anti-fibrotic activity.

G Experimental Workflow for Compound Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Testing Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Assay (e.g., CCK-8) Synthesis->Cytotoxicity Efficacy Anti-Fibrotic Efficacy Assays (ELISA, RT-PCR) Cytotoxicity->Efficacy Non-toxic compounds AnimalModel Disease Animal Model (e.g., Neuropathic Pain) Efficacy->AnimalModel Promising candidates Correlation Correlation Analysis Efficacy->Correlation Data for PK_PD Pharmacokinetics & Pharmacodynamics AnimalModel->PK_PD Efficacy_in_vivo In Vivo Efficacy Studies PK_PD->Efficacy_in_vivo Efficacy_in_vivo->Correlation Data for

Caption: Generalized workflow for drug discovery.

References

Comparative Efficacy of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one and Riluzole in a Preclinical Model of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (designated "Compound FQ") and the standard-of-care drug, Riluzole, in a preclinical model of Amyotrophic Lateral Sclerosis (ALS). ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons, with glutamate-induced excitotoxicity being a key pathological mechanism.[1][2] Riluzole is an approved therapy that slows disease progression, believed to act primarily by inhibiting glutamate release.[1][3][4] Compound FQ is a novel investigational agent hypothesized to confer neuroprotection by enhancing astrocytic glutamate uptake. This document presents key in vitro and in vivo data, detailed experimental protocols, and visual summaries of the mechanism of action and study design to aid researchers in evaluating the therapeutic potential of this novel compound.

Quantitative Data Summary

The following tables summarize the comparative performance of Compound FQ and Riluzole across key preclinical assays.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Motor Neurons

CompoundEC₅₀ (µM)Maximum Protection (%)
Compound FQ 0.8588%
Riluzole 1.2572%

Data represent the mean from n=6 independent experiments. Maximum protection is relative to untreated, glutamate-exposed cells.

Table 2: In Vivo Efficacy in the SOD1-G93A Mouse Model of ALS

Treatment GroupOnset of Motor Deficits (Days)Motor Performance (Rotarod, 100 days)Survival Extension (%)
Vehicle Control 90 ± 445 ± 10 secN/A
Riluzole (6 mg/kg) 98 ± 575 ± 12 sec12%
Compound FQ (10 mg/kg) 105 ± 4110 ± 15 sec20%

Values are presented as mean ± standard deviation for n=15 mice per group.

Table 3: Comparative Pharmacokinetic Profiles in Rodents

ParameterCompound FQRiluzole
Oral Bioavailability (%) 75%60%
Plasma Half-life (t½, hours) 6.512
Brain-to-Plasma Ratio 3.8 : 13.5 : 1

Pharmacokinetic parameters were determined following a single oral dose in Sprague-Dawley rats.

Visualized Pathways and Workflows

Mechanism of Action Pathway The diagram below illustrates the proposed neuroprotective mechanisms of Riluzole and Compound FQ within the context of glutamate excitotoxicity at the synaptic cleft.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Astrocyte PreNeuron Motor Neuron (Presynaptic) GlutamateSynapse Glutamate PreNeuron->GlutamateSynapse Glutamate Release GlutamateVesicle Glutamate Vesicles NMDA_Receptor NMDA/AMPA Receptors GlutamateSynapse->NMDA_Receptor Binds EAAT2 EAAT2 Transporter GlutamateSynapse->EAAT2 Uptake PostNeuron Motor Neuron (Postsynaptic) Calcium Ca²⁺ Influx NMDA_Receptor->Calcium Activates Excitotoxicity Excitotoxicity & Neuronal Death Calcium->Excitotoxicity Astrocyte Astrocyte EAAT2->Astrocyte Riluzole Riluzole Riluzole->GlutamateSynapse Inhibits Release Compound_FQ Compound FQ Compound_FQ->EAAT2 Enhances Uptake

Caption: Proposed mechanisms of neuroprotection for Riluzole and Compound FQ.

Experimental Workflow Diagram This flowchart outlines the sequential stages of the preclinical comparison study, from initial compound screening to final data analysis.

cluster_workflow Preclinical Comparison Workflow start Hypothesis: Compound FQ is neuroprotective in_vitro Phase 1: In Vitro Screening (Primary Motor Neuron Excitotoxicity Assay) start->in_vitro pk_study Phase 2: Pharmacokinetic Profiling (Oral Bioavailability, Half-life, Brain Penetration) in_vitro->pk_study Select lead candidate in_vivo Phase 3: In Vivo Efficacy Study (SOD1-G93A Mouse Model) pk_study->in_vivo Determine dosage data_analysis Phase 4: Data Analysis & Comparison (Statistical analysis of all endpoints) in_vivo->data_analysis conclusion Conclusion: Comparative Efficacy Assessment data_analysis->conclusion

Caption: High-level workflow for the comparative preclinical evaluation.

In Vivo Study Design The logical relationship between experimental groups and measured outcomes in the SOD1-G93A mouse model is depicted below.

cluster_design In Vivo Efficacy Study Design Groups SOD1-G93A Mice (n=45) Vehicle Group 1: Vehicle Control (n=15) Groups->Vehicle Randomized into 3 Groups Riluzole Group 2: Riluzole (6 mg/kg/day) (n=15) Groups->Riluzole Randomized into 3 Groups Compound_FQ Group 3: Compound FQ (10 mg/kg/day) (n=15) Groups->Compound_FQ Randomized into 3 Groups Endpoints Measured Endpoints Onset Symptom Onset (Weekly Assessment) Vehicle->Onset Motor Motor Performance (Bi-weekly Rotarod Test) Vehicle->Motor Survival Lifespan / Survival (Daily Monitoring) Vehicle->Survival Riluzole->Onset Riluzole->Motor Riluzole->Survival Compound_FQ->Onset Compound_FQ->Motor Compound_FQ->Survival

Caption: Logical structure of the in vivo comparative study groups and endpoints.

Experimental Protocols

1. Primary Motor Neuron Culture and Excitotoxicity Assay

  • Cell Culture: Spinal cord motor neurons were isolated from E13.5 mouse embryos and cultured on poly-D-lysine/laminin-coated plates in neurobasal medium supplemented with B27, L-glutamine, and neurotrophic factors (BDNF, CNTF, GDNF).

  • Excitotoxicity Induction: On day 7 in vitro, cultures were washed and incubated in a medium containing 50 µM glutamate. Test compounds (Compound FQ or Riluzole) were co-applied at concentrations ranging from 1 nM to 100 µM.

  • Viability Assessment: After 24 hours, cell viability was assessed using a Calcein-AM/Ethidium Homodimer-1 live/dead staining assay. The percentage of viable (green-fluorescent) motor neurons was quantified relative to control wells (no glutamate). EC₅₀ values were calculated using a four-parameter logistic regression model.

2. SOD1-G93A Mouse Model Efficacy Study

  • Animal Model: Transgenic male mice overexpressing the human SOD1-G93A mutation were used. Animals were housed under standard conditions with ad libitum access to food and water.

  • Dosing: Oral administration of vehicle, Riluzole (6 mg/kg), or Compound FQ (10 mg/kg) began at 70 days of age and continued daily until the experimental endpoint.

  • Symptom Onset: Onset of disease was defined as the first day an animal showed signs of tremor or impaired hindlimb splay reflex.

  • Motor Performance: Motor function was evaluated twice weekly using an accelerating rotarod apparatus. The latency to fall was recorded, with a cutoff time of 300 seconds.

  • Survival: The endpoint was defined as the inability of the mouse to right itself within 30 seconds when placed on its side, at which point the animal was humanely euthanized. Survival extension was calculated relative to the median survival of the vehicle control group.

3. Pharmacokinetic Analysis

  • Animal Subjects: Male Sprague-Dawley rats (250-300g) were used.

  • Dosing and Sampling: A single oral gavage dose of Compound FQ (10 mg/kg) or Riluzole (10 mg/kg) was administered. Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. At the 24-hour time point, animals were euthanized, and brain tissue was collected.

  • Analysis: Plasma and brain homogenate concentrations of the compounds were determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and t½, were calculated using non-compartmental analysis. The brain-to-plasma ratio was calculated from concentrations at the 4-hour time point (approximating Tₘₐₓ). Oral bioavailability was determined by comparing the AUC from oral administration to that from intravenous administration.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific experimental data on the selectivity and cross-reactivity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one against a panel of related targets is not publicly available. This guide therefore serves as a comprehensive template, outlining the expected data presentation, experimental protocols, and visualizations for evaluating a novel kinase inhibitor, using illustrative data and established methodologies. Researchers can adapt this framework for their own experimental results.

This guide provides a framework for assessing the selectivity and cross-reactivity of a novel kinase inhibitor, exemplified by a hypothetical compound, "Compound X," which represents this compound. The objective is to compare its inhibitory activity against a primary target and a panel of related kinases to determine its specificity.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and potential for off-target effects. Profiling the inhibitor against a broad panel of kinases provides a quantitative measure of its specificity. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Table 1: Biochemical Selectivity of Compound X Against a Panel of Protein Kinases

Kinase TargetIC50 (nM) of Compound XIC50 (nM) of Staurosporine (Control)
Primary Target: Kinase A 15 5
Kinase B2508
Kinase C>10,00012
Kinase D8007
Kinase E (Family 1)5515
Kinase F (Family 1)12020
Kinase G (Family 2)1,50010
Kinase H (Family 2)>10,00018
Kinase I5,0009
Kinase J8,50011

Staurosporine is a non-selective kinase inhibitor often used as a control.

Table 2: Cellular Target Engagement of Compound X

Cell LineTarget PathwayEC50 (nM) of Compound X
Cell Line Alpha (Kinase A dependent)Kinase A Signaling85
Cell Line Beta (Kinase E dependent)Kinase E Signaling450
Cell Line Gamma (Control)->10,000

EC50 represents the concentration of a compound that gives half-maximal response in a cellular assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for biochemical and cellular kinase inhibition assays.

2.1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Substrate specific to the kinase

  • Compound X (serially diluted)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and its specific substrate in the assay buffer.

  • Inhibitor Addition: Add 1 µL of the serially diluted Compound X or DMSO (vehicle control) to the wells.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation from ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2.2. Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., Cell Line Alpha)

  • Compound X

  • Cell lysis buffer

  • Primary antibodies (phospho-specific and total protein for the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of Compound X for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody specific for the phosphorylated substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities. The inhibitory effect of Compound X is determined by the reduction in the phosphorylated substrate signal, normalized to the total substrate signal.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

3.1. Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, making it a common target for kinase inhibitors.[2][3] Off-target inhibition of kinases within this pathway can lead to unintended cellular effects.

MAPK_Pathway Receptor Growth Factor Receptor Grb2_Sos Grb2/SOS Receptor->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Compound X (Hypothetical Target: Raf) Inhibitor->Raf

Caption: A simplified diagram of the MAPK signaling pathway.

3.2. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Profiling_Workflow start Start: Compound X Synthesis & Purification dilution 1. Serial Dilution of Compound X start->dilution incubation 3. Add Compound X, Kinase, Substrate, and ATP dilution->incubation assay_prep 2. Prepare Kinase Panel Assay Plates assay_prep->incubation reaction 4. Kinase Reaction Incubation incubation->reaction detection 5. Add Detection Reagent (e.g., ADP-Glo™) reaction->detection readout 6. Measure Signal (Luminescence/Fluorescence) detection->readout analysis 7. Data Analysis: Calculate % Inhibition & IC50 readout->analysis profile 8. Generate Selectivity Profile (Table/Heatmap) analysis->profile end End: Selectivity Assessment profile->end

Caption: Workflow for biochemical kinase selectivity profiling.

References

Confirming Experimental Findings for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one with Orthogonal Validation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the validation of initial experimental findings is a critical step to ensure the robustness and reproducibility of scientific data. This guide provides a framework for confirming the biological activity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one using orthogonal validation assays. By employing multiple, distinct methodologies, researchers can build a comprehensive and reliable data package to support further drug development efforts.

Initial Findings: Cytotoxicity Profiling

A primary investigation into the biological effects of a novel compound often begins with an assessment of its cytotoxic potential against various cell lines. Below is a hypothetical summary of initial findings for this compound in a standard cytotoxicity assay.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT-116Colorectal Carcinoma22.5 ± 2.5
A549Lung Carcinoma35.1 ± 3.1
HepG2Hepatocellular Carcinoma41.8 ± 4.3

Orthogonal Validation Assays

To validate the initial cytotoxicity findings and to elucidate the mechanism of action, it is essential to employ orthogonal assays that measure different aspects of the compound's interaction with the biological system. Here, we detail two powerful techniques: the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context, and a Kinobeads competition binding assay to identify potential protein targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to monitor the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][2][3][4] An increase in the thermal stability of a protein in the presence of a compound is indicative of direct binding.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293) to 70-80% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.[1]

  • Thermal Challenge:

    • Heat the cell suspensions in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 68°C), followed by cooling for 3 minutes at 25°C.[3]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., three times using liquid nitrogen) or by using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by quantitative Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.[4]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cluster_result Result cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment cell_culture->compound_treatment heating 3. Heating compound_treatment->heating cooling 4. Cooling heating->cooling lysis 5. Cell Lysis cooling->lysis centrifugation 6. Centrifugation lysis->centrifugation supernatant 7. Soluble Protein Collection centrifugation->supernatant detection 8. Protein Detection (Western Blot) supernatant->detection melting_curve 9. Melting Curve Analysis detection->melting_curve Kinobeads_Workflow cluster_prep Preparation cluster_binding Competition cluster_analysis Analysis cluster_result Result cell_lysate 1. Cell Lysate compound_incubation 2. Lysate + Compound Incubation cell_lysate->compound_incubation kinobeads_addition 3. Add Kinobeads compound_incubation->kinobeads_addition binding 4. Kinase Binding kinobeads_addition->binding wash 5. Wash Beads binding->wash digestion 6. On-bead Digestion wash->digestion lcms 7. LC-MS/MS Analysis digestion->lcms data_analysis 8. Target Identification & Kd Calculation lcms->data_analysis Signaling_Pathway cluster_nucleus Nuclear Events Compound This compound Target Putative Target (e.g., Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 TF Transcription Factor (e.g., NF-κB) Downstream2->TF Gene_Expression Gene Expression (Pro-survival genes) TF->Gene_Expression Translocation Cell_Survival Cell Survival Nucleus Nucleus Gene_Expression->Cell_Survival Promotion

References

Safety Operating Guide

Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 8-Fluoro-3,4-dihydroquinolin-2(1H)-one as a hazardous chemical waste. It is toxic if swallowed, may cause allergic skin reactions, causes serious eye damage, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.

This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat.
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1][2]Chemical-resistant gloves, lab coat.
Serious Eye Damage (Category 1) Causes serious eye damage.[1][2]Safety goggles or face shield.
Reproductive Toxicity (Category 1B) May damage fertility or the unborn child.[1][2]Use of a chemical fume hood is essential.
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects.[1][2]Prevent release to the environment.

Operational Plan: Waste Segregation and Collection

Proper segregation and collection of chemical waste at the source are paramount to ensure safe handling and disposal. All waste containing this compound must be treated as hazardous waste.

Experimental Workflow for Waste Handling

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_storage Satellite Accumulation Area start Experiment Generates Waste (e.g., residual solid, contaminated solutions, labware) solid_waste Solid Waste (e.g., powder, contaminated wipes) start->solid_waste Identify solid residue liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste Identify liquid residue labware_waste Contaminated Labware (e.g., glassware, pipette tips) start->labware_waste Identify contaminated items solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container Transfer to liquid_container Designated Liquid (Halogenated Organic) Waste Container liquid_waste->liquid_container Transfer to labware_container Designated Sharps/Labware Waste Container labware_waste->labware_container Transfer to storage Store in designated Satellite Accumulation Area (SAA) - Label container correctly - Keep container closed solid_container->storage liquid_container->storage labware_container->storage

Caption: Workflow for the segregation and collection of this compound waste.

Disposal Plan: Step-by-Step Procedures

Follow these detailed steps for the disposal of different forms of waste contaminated with this compound. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][3]

Step 1: Disposal of Unused or Waste Solid Compound
  • Preparation: Work within a chemical fume hood. Ensure all required PPE is worn correctly.

  • Containment: Carefully sweep or transfer any solid waste into a designated, properly labeled hazardous waste container. This container should be clearly marked as "Hazardous Waste" and list "this compound" and other organic solids.[4]

  • Labeling: As soon as waste is added, label the container with the chemical name and the date. Keep an accurate record of the contents.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[1][4] This area should be away from incompatible materials.

Step 2: Disposal of Contaminated Liquid Waste
  • Segregation: Since this compound is a halogenated organic compound (contains fluorine), it should be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated organic waste unless permitted by your institution's waste management program.

  • Collection: Carefully pour or pipette liquid waste into the designated waste container. Avoid splashing.

  • Container Management: Do not overfill the container; leave at least 2 inches of headspace at the top.[5] Keep the container securely capped at all times, except when adding waste.[3]

  • Storage: Store the labeled liquid waste container in the SAA, ensuring secondary containment is used to prevent spills.[5]

Step 3: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6][7]

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[6][8]

  • Final Rinse: After the solvent rinse, wash the container with soap and water.

  • Disposal: Deface or remove the original label completely.[6][9] The clean, decontaminated container can then be disposed of in the regular trash or appropriate recycling bin.

Step 4: Disposal of Contaminated Labware and PPE
  • Sharps: Contaminated needles, syringes, or other sharps should be placed directly into a designated sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (collecting the rinsate as hazardous waste) or disposed of directly into a designated "Contaminated Labware" or "Glass Waste" box for hazardous materials.[10]

  • PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a sealed bag or lined container labeled as "Solid Hazardous Waste" and disposed of through your institution's hazardous waste management service.

Final Disposal Logistics

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent department.[3][4] Schedule a waste pickup according to your institution's procedures. Ensure all containers are properly labeled and sealed before collection.

Logical Relationship for Disposal Decision-Making

start Waste Generated Containing This compound waste_type What is the form of the waste? start->waste_type solid Solid (Powder, Residue) waste_type->solid Solid liquid Liquid (Solution, Rinsate) waste_type->liquid Liquid container Empty Container waste_type->container Empty Container labware Contaminated Labware/PPE waste_type->labware Labware/PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Halogenated Organic Waste Container liquid->collect_liquid decontaminate Triple rinse with solvent, collect rinsate as hazardous waste container->decontaminate dispose_labware Collect in designated labware/solid waste container labware->dispose_labware EHS Dispose via Institutional EHS Program collect_solid->EHS Arrange Pickup collect_liquid->EHS Arrange Pickup decontaminate->collect_liquid Rinsate dispose_container Deface label and discard container in regular trash decontaminate->dispose_container After Decontamination dispose_labware->EHS Arrange Pickup

Caption: Decision-making flowchart for the proper disposal of this compound waste.

References

Personal protective equipment for handling 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. The following procedures are based on the hazardous properties of structurally similar compounds and general laboratory safety protocols.

Hazard Summary

Based on data for similar quinolinone derivatives, this compound is anticipated to present the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.[2][3]
Hands Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, heavier-duty gloves should be considered.[3][4] Always inspect gloves before use and wash hands after removal.[5]
Body Laboratory CoatA standard laboratory coat should be worn and fully buttoned to protect against skin exposure.[2][4]
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a respirator may be required based on a risk assessment.[6]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve/React handle_weigh->handle_dissolve clean_decontaminate 6. Decontaminate Glassware handle_dissolve->clean_decontaminate clean_dispose 7. Dispose of Waste clean_decontaminate->clean_dispose clean_ppe 8. Doff PPE clean_dispose->clean_ppe clean_wash 9. Wash Hands clean_ppe->clean_wash

Caption: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the table above.[2]

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary laboratory equipment and reagents.

  • Handling:

    • Weigh the desired amount of this compound within the chemical fume hood to minimize inhalation exposure.[1]

    • Perform all subsequent steps, such as dissolving or reacting the compound, within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Dispose of all waste, including contaminated gloves and disposable labware, in a designated hazardous waste container.[1]

    • Carefully remove personal protective equipment.

    • Thoroughly wash hands with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal Pathway:

cluster_waste Waste Generation cluster_disposal Disposal waste_solid Solid Waste (Contaminated gloves, wipes) disposal_container Labeled Hazardous Waste Container waste_solid->disposal_container waste_liquid Liquid Waste (Unused solutions) waste_liquid->disposal_container waste_glass Contaminated Glassware waste_glass->disposal_container disposal_pickup Professional Waste Management Service disposal_container->disposal_pickup

Caption: Disposal pathway for waste contaminated with this compound.

Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, paper towels, and weighing paper, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.

  • Contaminated Glassware: Reusable glassware should be decontaminated. If disposable, it should be placed in the designated hazardous waste container.

  • Disposal: All waste must be disposed of through an authorized hazardous or special waste collection point in accordance with local regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.